molecular formula C11H11NO2 B094542 6-Methoxy-2-methylquinolin-4-ol CAS No. 15644-90-3

6-Methoxy-2-methylquinolin-4-ol

Cat. No.: B094542
CAS No.: 15644-90-3
M. Wt: 189.21 g/mol
InChI Key: JEFIWGFOCYLOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methylquinolin-4-ol is a versatile quinoline derivative that serves as a key synthetic intermediate and pharmacophore in medicinal chemistry, particularly in the development of novel anticancer and antiviral agents. In oncology research, this compound is a foundational scaffold for designing potent tubulin polymerization inhibitors. Derivatives based on this core structure have demonstrated significant cytotoxicity against a range of human cancer cell lines, including multidrug-resistant phenotypes. These compounds exert their antiproliferative effect by binding to the colchicine site on tubulin, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptosis . Furthermore, this chemical scaffold is integral to research aimed at eradicating latent HIV-1 reservoirs. It forms the core structure of "Antiviral 6" (AV6), a known latency-reversing agent (LRA). Researchers have successfully designed dual-acting AV6 derivatives that incorporate histone deacetylase (HDAC) inhibitor functional groups. These novel compounds reactivate latent HIV-1 through a dual mechanism: by inhibiting HDACs and by modulating the NFAT pathway required for early HIV-1 gene expression, showing enhanced efficacy in "shock and kill" strategies . Its well-established synthetic utility and role in probing essential biological targets make this compound a valuable compound for advancing drug discovery programs in these critical areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFIWGFOCYLOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935452
Record name 6-Methoxy-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15644-90-3
Record name 6-Methoxy-2-methyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15644-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15644-90-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15644-90-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Properties of 6-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of this compound, a quinoline derivative with significant potential in various scientific fields. This document collates available data on its chemical and physical characteristics, synthesis, spectroscopic profile, and biological activities, with a focus on presenting quantitative data in a structured format and detailing relevant experimental methodologies.

This compound is an organic compound belonging to the quinolinol class of quinoline derivatives.[1] Its structure features a methoxy group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring.[1] This specific substitution pattern is key to its chemical and biological properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, certain properties such as melting point, boiling point, and pKa are based on predicted values.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
CAS Number 58596-37-5[1]
IUPAC Name 6-methoxy-2-methyl-1H-quinolin-4-one[1]
Appearance Yellow to brown solid[2]
Melting Point 317-318 °C (decomposes) (Predicted)[2]
Boiling Point 352.6 ± 37.0 °C (Predicted)[2]
pKa 4.55 ± 0.40 (Predicted)[2]
InChI InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13)[1]
SMILES CC1=CC(=O)C2=C(N1)C=CC(=C2)OC[1]
Solubility Profile

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of this compound can be achieved through various methods, with a common approach being the methoxylation of 2-methylquinolin-4-ol.[1] This reaction typically involves the use of methanol in the presence of an acid catalyst like sulfuric acid.[1] Industrial-scale production would involve optimization of reaction conditions in large reactors, followed by purification steps such as crystallization or distillation.[1]

A general and widely used method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis . This involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For this compound, the logical precursors would be p-anisidine and ethyl acetoacetate.

General Workflow for Conrad-Limpach Synthesis:

G p_anisidine p-Anisidine intermediate Condensation Intermediate (Schiff Base) p_anisidine->intermediate Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate product This compound intermediate->product Thermal Cyclization (~250 °C)

Caption: General workflow for the Conrad-Limpach synthesis of this compound.

Experimental Protocol: Synthesis of a Related Compound (5,8-Dimethoxy-2-methylquinolin-4-ol)

Materials:

  • 2,5-dimethoxyaniline

  • Ethyl acetoacetate

  • Dowtherm A (or mineral oil)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation:

    • In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at 140-150°C for 2 hours.

    • Monitor the reaction for the disappearance of the aniline starting material using thin-layer chromatography (TLC).

    • Allow the mixture to cool to room temperature to yield the intermediate, ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

  • Cyclization:

    • In a separate flask suitable for high-temperature reactions, heat Dowtherm A to 250°C.

    • Slowly add the crude intermediate from the previous step to the hot Dowtherm A.

    • The cyclization reaction will occur, with the elimination of ethanol.

    • After the addition is complete, maintain the temperature for a short period to ensure complete reaction.

    • Cool the reaction mixture and precipitate the crude product by adding a non-polar solvent like petroleum ether.

    • Filter the solid and wash with petroleum ether.

  • Purification:

    • Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove impurities.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the purified 5,8-Dimethoxy-2-methylquinolin-4-ol.

    • Filter the precipitate, wash with water, and dry under a vacuum.

    • Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]

Chemical Reactivity

This compound can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized to the corresponding quinolin-4-one derivative using oxidizing agents like potassium permanganate or chromium trioxide.[1]

  • Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form various quinoline derivatives.[1]

  • Substitution: The methoxy or methyl groups on the ring can be substituted through reactions with halogens or nucleophiles, depending on the reaction conditions.[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

Table 2: Mass Spectrometry Data for this compound

m/zRelative IntensityInterpretation
189Top PeakMolecular Ion [M]⁺
1742nd Highest[M - CH₃]⁺
1463rd HighestFurther fragmentation

Source: PubChem CID 220017

As of now, detailed experimental ¹H NMR and IR spectral data for this compound are not widely published. However, data for related compounds can provide an indication of the expected spectral features. For instance, in the ¹H NMR of a similar tetrahydroquinoline derivative, the methoxy group protons typically appear as a singlet around 3.76 ppm.[5] The IR spectrum would be expected to show characteristic peaks for O-H, C-H, C=O, and C-O stretching vibrations.

Biological Activity and Mechanism of Action

Research has indicated that this compound and its derivatives exhibit a range of potential biological activities.

Reported Activities
  • Antimicrobial Activity: This class of compounds has been investigated for its potential to inhibit the growth of various microorganisms.[1]

  • Anticancer Activity: Studies have explored the efficacy of quinoline derivatives, including this compound, as potential anticancer agents.[1]

  • Antioxidant Activity: The antioxidant properties of derivatives of this compound have been demonstrated, with the activity being dependent on their structural features.[1]

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is believed to stem from its interaction with bacterial topoisomerase enzymes, specifically DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair.

The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex.[1] By binding to this complex, the quinolone derivative prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[1][6] This interaction is thought to be mediated through a water-metal ion bridge, where the quinolone chelates a magnesium ion that is coordinated to both the enzyme and the DNA.[1]

Proposed Mechanism of Action on Bacterial DNA Gyrase:

G cluster_0 Normal DNA Gyrase Activity cluster_1 Inhibition by this compound DNA_Gyrase DNA Gyrase Cleavage_Complex Transient DNA-Gyrase Cleavage Complex DNA_Gyrase->Cleavage_Complex Binds to DNA DNA Bacterial DNA DNA->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Introduces negative supercoils Stabilized_Complex Stabilized Ternary Complex (Quinolinol-Gyrase-DNA) Cleavage_Complex->Stabilized_Complex Supercoiled_DNA Negatively Supercoiled DNA Religation->Supercoiled_DNA Quinolinol This compound Quinolinol->Stabilized_Complex Binds to DSB Double-Strand Breaks Stabilized_Complex->DSB Prevents religation Cell_Death Bacterial Cell Death DSB->Cell_Death G start Start prep_stock Prepare Compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-ol: Chemical Structure, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-2-methylquinolin-4-ol, a quinoline derivative with significant potential in various scientific domains. This document details its chemical structure, established synthesis protocols with quantitative data, and insights into its biological mechanism of action, serving as a crucial resource for professionals in chemical synthesis and drug discovery.

Chemical Structure and Identification

This compound is an organic compound belonging to the quinolinol class of quinoline derivatives. Its structure is characterized by a quinoline core with a methoxy group (-OCH₃) at the 6th position, a methyl group (-CH₃) at the 2nd position, and a hydroxyl group (-OH) at the 4th position.[1] The IUPAC name for this compound is 6-methoxy-2-methyl-1H-quinolin-4-one, reflecting its keto-enol tautomerism.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

IdentifierValue
CAS Number 58596-37-5[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
IUPAC Name 6-methoxy-2-methyl-1H-quinolin-4-one[1]
Canonical SMILES CC1=CC(=O)C2=C(N1)C=CC(=C2)OC[1]
InChI Key JEFIWGFOCYLOLA-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary method for synthesizing the this compound core is a variation of the Conrad-Limpach reaction. This process involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization. A common approach utilizes p-anisidine and ethyl acetoacetate as starting materials.

Synthesis Workflow

The synthesis is a one-pot, two-step process. The first step is the formation of the enamine intermediate, ethyl 3-(4-methoxyanilino)but-2-enoate, from p-anisidine and ethyl acetoacetate. The second step is the high-temperature, acid-catalyzed intramolecular cyclization of this intermediate to yield the final quinolinol product.

G start p-Anisidine + Ethyl Acetoacetate intermediate Ethyl 3-(4-methoxyanilino)but-2-enoate (Intermediate) start->intermediate Condensation cyclization High-Temperature Cyclization intermediate->cyclization Polyphosphoric Acid ~170 °C product This compound cyclization->product purification Purification (Ice Water Quench, Filtration, Washing) product->purification final_product Purified Product purification->final_product

Caption: General workflow for the Conrad-Limpach synthesis.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for a representative synthesis protocol.

ParameterValueReference
Yield 85%[2]
Reactant 1 4-methoxyaniline (32.9 mmol)[2]
Reactant 2 Ethyl acetoacetate (14.0 mL)[2]
Catalyst/Solvent Polyphosphoric acid (47.3 mmol)[2]
Temperature 170 °C[2]
Reaction Time 1 hour[2]
Experimental Protocol: Synthesis from 4-Methoxyaniline

This protocol is adapted from a reported synthesis of this compound.

Materials:

  • 4-methoxyaniline (4.0 g, 32.9 mmol)

  • Ethyl acetoacetate (14.0 mL)

  • Polyphosphoric acid (16.0 g, 47.3 mmol)

  • Ice water

  • Equipment for heating, stirring, and filtration

Procedure:

  • To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), add polyphosphoric acid (16.0 g, 47.3 mmol) drop-wise with constant stirring.

  • Heat the reaction mixture to 170 °C and maintain this temperature for 1 hour.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into ice water with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid product with water and dry to obtain this compound.

Physicochemical and Spectroscopic Data

Due to limited availability of experimental data for this compound (CAS 58596-37-5), the following tables include data for the closely related isomer, 6-Methoxy-4-methylquinolin-2-ol (CAS 5342-23-4), for comparative purposes.

Physical Properties
PropertyValue (for 6-Methoxy-4-methylquinolin-2-ol)Reference
Melting Point 270 °C[3]
Boiling Point 391.6±42.0 °C (Predicted)[3]
Density 1.153±0.06 g/cm³ (Predicted)[3]
pKa 11.13±0.70 (Predicted)[3]
Appearance Off-white powder[3]
Spectroscopic Data
Data TypeKey Peaks / Signals (Reference Compounds)
¹H NMR Spectra of related methoxyquinolines show characteristic aromatic protons (δ 7.0-8.0 ppm), a methoxy singlet (δ ~3.8 ppm), and a methyl singlet (δ ~2.5 ppm).
¹³C NMR Predicted peaks for aromatic carbons (δ 100-160 ppm), a methoxy carbon (δ ~55 ppm), and a methyl carbon (δ ~15-20 ppm).
IR (KBr) For a similar quinolinol structure, characteristic peaks include N-H stretching (~3300 cm⁻¹), C-H stretching (~2950 cm⁻¹), C=O/C=N stretching (~1620 cm⁻¹), and C-O stretching (~1250 cm⁻¹).[4]
Mass Spec (GC-MS) For the isomer 6-methoxy-4-methylquinolin-2-ol, the top m/z peaks are 189 (M+), 174, and 146.[5]

Biological Activity and Mechanism of Action

Derivatives of this compound are investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] One proposed mechanism of action against microbial targets involves the inhibition of bacterial DNA gyrase.[1]

Interaction with Bacterial DNA Gyrase

The quinolinol scaffold can interact with the DNA gyrase-DNA complex, a crucial enzyme for bacterial DNA replication. This interaction stabilizes the cleaved DNA strands, preventing their resealing and ultimately leading to bacterial cell death. The process is mediated by a magnesium ion and involves specific amino acid residues within the GyrA subunit of the enzyme.[1]

G cluster_gyrase DNA Gyrase-DNA Complex cluster_drug Drug Interaction GyrA GyrA Subunit GyrB GyrB Subunit DNA Bacterial DNA GyrA->DNA Cleavage Site Mg_ion Mg²⁺ Ion GyrA->Mg_ion H-Bonds via Water Molecules Ser83 Ser83 Mg_ion->Ser83 Asp87 Asp87 Mg_ion->Asp87 Quinolinol 6-Methoxy-2-methyl- quinolin-4-ol Quinolinol->DNA Intercalates & Stabilizes Cleavage Quinolinol->Mg_ion Chelates

Caption: Proposed interaction of this compound with DNA gyrase.

This guide provides a foundational understanding of this compound, intended to support further research and development in the fields of medicinal and synthetic chemistry.

References

6-Methoxy-2-methylquinolin-4-ol CAS number 58596-37-5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58596-37-5

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-methylquinolin-4-ol (CAS No. 58596-37-5), a quinoline derivative with significant potential in various scientific domains. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectroscopic data, and biological activities. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this compound.

Introduction

This compound, with the molecular formula C₁₁H₁₁NO₂, is a heterocyclic organic compound belonging to the quinolin-4-one class.[1][2] The presence of a methoxy group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline core imparts unique physicochemical and biological properties to the molecule.[1][2] Quinoline derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][3][4][5] This compound serves as a valuable building block for the synthesis of more complex molecules and is a subject of ongoing research for its therapeutic potential.[1]

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58596-37-5[1][2][6]
Molecular Formula C₁₁H₁₁NO₂[1][2][6]
Molecular Weight 189.21 g/mol [1][2][6]
IUPAC Name 6-methoxy-2-methyl-1H-quinolin-4-one[1][2]
Canonical SMILES CC1=CC(=O)C2=C(N1)C=CC(=C2)OC[1][2]
InChI Key JEFIWGFOCYLOLA-UHFFFAOYSA-N[1][2]

Synthesis

The primary synthetic route for this compound is the Conrad-Limpach synthesis.[7][8][9][10] This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of the title compound, the precursors are p-anisidine and ethyl acetoacetate.

General Experimental Protocol: Conrad-Limpach Synthesis

This protocol is adapted from established methodologies for the synthesis of substituted 4-hydroxyquinolines.

Step 1: Condensation of p-Anisidine with Ethyl Acetoacetate

  • In a round-bottom flask, combine equimolar amounts of p-anisidine and ethyl acetoacetate.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • The reaction mixture is typically stirred at a moderate temperature (e.g., 60-80 °C) for several hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate, ethyl 3-((4-methoxyphenyl)amino)but-2-enoate, is isolated. This may involve cooling the reaction mixture to induce crystallization and washing the crude product with a cold solvent.

Step 2: Thermal Cyclization

  • The dried intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

  • The mixture is heated to a high temperature, typically around 250 °C.[7]

  • This high temperature facilitates the intramolecular cyclization to form the quinolin-4-one ring system.

  • After the reaction is complete (monitored by TLC), the mixture is cooled.

  • The product, this compound, precipitates and can be collected by filtration.

  • Purification can be achieved by recrystallization from an appropriate solvent.

G Conrad-Limpach Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization p-Anisidine p-Anisidine Condensation Condensation p-Anisidine->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Intermediate Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate Condensation->Intermediate Thermal Cyclization Thermal Cyclization Intermediate->Thermal Cyclization Final Product This compound Thermal Cyclization->Final Product G Potential Anticancer Mechanisms of Quinolin-4-one Derivatives cluster_0 Cellular Targets cluster_1 Cellular Effects Quinolin-4-one Derivative Quinolin-4-one Derivative Topoisomerase II Topoisomerase II Quinolin-4-one Derivative->Topoisomerase II Protein Kinases (e.g., PI3K) Protein Kinases (e.g., PI3K) Quinolin-4-one Derivative->Protein Kinases (e.g., PI3K) Tubulin Tubulin Quinolin-4-one Derivative->Tubulin DNA Damage DNA Damage Topoisomerase II->DNA Damage Inhibition of Signaling Inhibition of Signaling Protein Kinases (e.g., PI3K)->Inhibition of Signaling Disruption of Microtubules Disruption of Microtubules Tubulin->Disruption of Microtubules Apoptosis Apoptosis DNA Damage->Apoptosis Inhibition of Signaling->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Disruption of Microtubules->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

References

Physical and chemical properties of 6-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 6-Methoxy-2-methylquinolin-4-ol. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound belonging to the quinolin-4-one class.[1] Its structure features a quinoline core substituted with a methoxy group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position. This substitution pattern imparts specific chemical and biological characteristics to the molecule.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-methoxy-2-methyl-1H-quinolin-4-one[1]
CAS Number 58596-37-5[1][2]
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][3]
Appearance Yellow to brown solid[4]
Melting Point 317-318 °C (with decomposition)N/A
pKa (Predicted) 4.55 ± 0.40[4]
Solubility Data not readily available in the literature. Generally, quinolinol derivatives exhibit limited solubility in water and are more soluble in organic solvents like DMSO and ethanol.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Expected signals include those for the methyl group, methoxy group, and aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic system.
¹³C NMR Characteristic peaks for the carbon atoms of the quinoline core, the methyl group, and the methoxy group are anticipated. The methoxy carbon typically appears in the range of 55-60 ppm.[5]
FTIR (cm⁻¹) Characteristic peaks are expected for O-H stretching (broad band around 3400-3200 cm⁻¹), C-H stretching of aromatic and methyl groups (around 3100-2850 cm⁻¹), C=O stretching of the quinolinone tautomer (around 1650-1630 cm⁻¹), C=C and C=N stretching of the aromatic system (1600-1450 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).
Mass Spec. (m/z) The molecular ion peak [M]⁺ is expected at m/z 189. Common fragmentation patterns for methoxyquinolines involve the loss of a methyl radical (CH₃•) to give an [M-15]⁺ fragment, and subsequent loss of carbon monoxide (CO) to yield an [M-15-28]⁺ fragment.[6] For a related compound, 2-Hydroxy-6-methoxy-4-methylquinoline, the top three peaks were observed at m/z 189, 174, and 146.[7]

Experimental Protocols

Synthesis via Conrad-Limpach Reaction

The synthesis of this compound can be achieved through the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[8][9]

Workflow for the Conrad-Limpach Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification p_anisidine p-Anisidine condensation Condensation (Acid Catalyst, Heat) p_anisidine->condensation eaa Ethyl Acetoacetate eaa->condensation intermediate Ethyl 3-(4-methoxyanilino)but-2-enoate condensation->intermediate cyclization Thermal Cyclization (High-boiling solvent, ~250°C) intermediate->cyclization crude_product Crude this compound cyclization->crude_product purification Recrystallization crude_product->purification pure_product Pure this compound purification->pure_product

A flowchart of the Conrad-Limpach synthesis for this compound.

Detailed Methodology:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture at 140-150 °C for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The resulting product is the intermediate, ethyl 3-(4-methoxyanilino)but-2-enoate. This intermediate can be purified by recrystallization from ethanol or used directly in the next step.

  • Thermal Cyclization:

    • In a suitable high-boiling point solvent (e.g., Dowtherm A or mineral oil), heat the solvent to approximately 250 °C.

    • Slowly add the ethyl 3-(4-methoxyanilino)but-2-enoate intermediate to the hot solvent.

    • Maintain the reaction temperature for 30-60 minutes to facilitate the intramolecular cyclization and elimination of ethanol.

    • Allow the mixture to cool, which should cause the crude this compound to precipitate.

  • Purification by Recrystallization:

    • Filter the crude product from the high-boiling solvent and wash with a non-polar solvent like hexanes to remove residual high-boiling solvent.

    • Dissolve the crude solid in a minimum amount of a hot suitable solvent or solvent mixture (e.g., ethanol, ethanol/water, or DMF/water).[10][11]

    • If the solution is colored, treat it with activated charcoal and perform a hot filtration.

    • Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Table 2, as well as by melting point determination.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1] One of the potential mechanisms underlying its cellular effects involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[12][13][14] Activation of this pathway is often initiated by cellular stress, including oxidative stress induced by ROS.[15][16]

ROS-Mediated JNK Signaling Pathway

G compound This compound ros Reactive Oxygen Species (ROS) compound->ros induces ask1 ASK1 (MAPKKK) ros->ask1 activates mkk47 MKK4/7 (MAPKK) ask1->mkk47 phosphorylates jnk JNK (MAPK) mkk47->jnk phosphorylates ap1 AP-1 (c-Jun/c-Fos) jnk->ap1 activates nfkB NF-κB jnk->nfkB can activate cellular_responses Cellular Responses (Apoptosis, Inflammation, etc.) ap1->cellular_responses nfkB->cellular_responses

A diagram of the ROS-mediated JNK signaling pathway potentially activated by this compound.

As depicted in the diagram, the compound may induce the production of ROS within the cell. These ROS can then activate a cascade of mitogen-activated protein kinases (MAPKs), starting with a MAPKKK such as ASK1. This leads to the phosphorylation and activation of MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate and activate JNK. Activated JNK can then translocate to the nucleus and phosphorylate transcription factors such as c-Jun (a component of AP-1) and can also be involved in the activation of NF-κB.[17][18] The activation of these transcription factors leads to the expression of genes involved in various cellular responses, including apoptosis and inflammation.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, provided a detailed experimental protocol for its synthesis and purification, and explored a potential signaling pathway through which it may exert its biological effects. The information presented here serves as a valuable resource for researchers and scientists working with this compound and highlights its potential for further investigation in the context of drug discovery and development. Further experimental validation of its solubility, pKa, and detailed biological mechanisms of action is warranted.

References

Methodological & Application

Synthesis of 6-Methoxy-2-methylquinolin-4-ol from p-Anisidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-methoxy-2-methylquinolin-4-ol, a valuable quinoline derivative, starting from p-anisidine. The synthesis is based on the well-established Conrad-Limpach reaction, a reliable method for the preparation of 4-hydroxyquinolines.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] this compound, in particular, is a key intermediate in the synthesis of more complex molecules for drug discovery and materials science.[1] The Conrad-Limpach synthesis offers a straightforward, two-step approach to this scaffold from readily available starting materials.[2]

The synthesis involves the initial condensation of an aniline (p-anisidine) with a β-ketoester (ethyl acetoacetate) to form a β-aminoacrylate intermediate (an enamine). This is followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[3][4] Careful control of reaction conditions, particularly temperature, is crucial for maximizing the yield of the target compound.[3]

Reaction Scheme

The overall synthesis of this compound from p-anisidine proceeds in two key steps:

  • Formation of Ethyl 3-(4-methoxyphenylamino)but-2-enoate: p-Anisidine is reacted with ethyl acetoacetate to form the enamine intermediate.

  • Thermal Cyclization: The isolated enamine is heated at a high temperature in an inert solvent to induce intramolecular cyclization and formation of the quinolin-4-ol ring system.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(4-methoxyphenylamino)but-2-enoate (Intermediate)

Materials:

  • p-Anisidine

  • Ethyl acetoacetate

  • Toluene

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve p-anisidine (1.0 eq) in toluene.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Heat the reaction mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(4-methoxyphenylamino)but-2-enoate can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

Materials:

  • Ethyl 3-(4-methoxyphenylamino)but-2-enoate (from Step 1)

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil, or diphenyl ether)[3]

  • Hexane

Procedure:

  • Place the crude or purified ethyl 3-(4-methoxyphenylamino)but-2-enoate (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling point solvent (approximately 10-20 mL per gram of the intermediate).[3]

  • Heat the mixture with stirring to approximately 250-260 °C.[3]

  • Maintain this temperature for 30-60 minutes. Ethanol will distill off during the reaction.[3]

  • Monitor the completion of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent.

  • If precipitation is not complete, the volume of the solvent can be reduced under vacuum, or a non-polar solvent like hexane can be added to induce precipitation.[3]

  • Collect the solid product by vacuum filtration and wash it with hexane to remove the high-boiling point solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Starting Material and Product
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
p-AnisidineC₇H₉NO123.1557-60White to brownish solid
This compoundC₁₁H₁₁NO₂189.21>300Solid

Note: The melting point of the final product is high, as is common for many quinolin-4-ol derivatives.

Table 2: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR Predicted chemical shifts based on similar structures: δ (ppm) ~2.3 (s, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃), ~6.0 (s, 1H, H3), ~7.0-7.6 (m, 3H, Ar-H), ~11.5 (br s, 1H, -OH).
¹³C NMR Predicted chemical shifts based on similar structures: δ (ppm) ~18.0 (-CH₃), ~55.5 (-OCH₃), ~100.0 (C3), ~105.0, ~118.0, ~122.0 (Ar-CH), ~135.0, ~142.0, ~155.0 (Ar-C), ~165.0 (C2), ~178.0 (C4=O).
IR (KBr, cm⁻¹) Characteristic peaks: ~3400 (-OH stretch), ~1640 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1240 (C-O stretch).
Mass Spec (m/z) [M+H]⁺ = 190.08

Note: Actual spectroscopic data should be obtained and interpreted for confirmation of the structure.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization p_anisidine p-Anisidine mixing Mixing in Toluene + Catalytic Acetic Acid p_anisidine->mixing ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->mixing reflux Reflux with Dean-Stark Trap mixing->reflux workup1 Solvent Evaporation reflux->workup1 intermediate Ethyl 3-(4-methoxyphenylamino)but-2-enoate workup1->intermediate heating Heat to ~250-260 °C intermediate->heating cluster_step2 cluster_step2 intermediate->cluster_step2 high_temp_solvent High-Boiling Solvent (e.g., Dowtherm A) high_temp_solvent->heating workup2 Cooling & Precipitation heating->workup2 filtration Filtration & Washing workup2->filtration purification Recrystallization filtration->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformations in the Conrad-Limpach synthesis.

reaction_pathway p_anisidine p-Anisidine plus1 + p_anisidine->plus1 ethyl_acetoacetate Ethyl Acetoacetate intermediate Ethyl 3-(4-methoxyphenylamino)but-2-enoate ethyl_acetoacetate->intermediate Condensation (-H₂O) plus1->ethyl_acetoacetate final_product This compound intermediate->final_product Thermal Cyclization (~250-260 °C, -EtOH) plus2 + H₂O ethanol + Ethanol final_product->ethanol

Caption: Reaction pathway for the Conrad-Limpach synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-methylquinolin-4-ol is a quinoline derivative with potential applications in pharmaceutical and chemical research.[1] Accurate and reliable quantification of this compound is essential for purity assessments, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method can be adapted and optimized for specific sample matrices.

Quantitative Data Summary

The following tables summarize the typical chromatographic parameters and expected performance characteristics for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC SystemStandard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
ColumnC18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water
Gradient20% to 80% Acetonitrile over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthApproximately 225 nm and 275 nm (based on the methoxyphenyl group)[3]

Table 2: Method Performance Characteristics (Representative Values)

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[2]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[2]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[2]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[2]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[2]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound by HPLC.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in ultrapure water. Filter and degas the solution.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas the solution.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial composition).[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

Sample Preparation

The appropriate sample preparation method will depend on the matrix.

  • For Bulk Drug Substance: Accurately weigh and dissolve the substance in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2][5]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile to precipitate proteins.[4]

    • Vortex for 1 minute.[4]

    • Centrifuge at 10,000 x g for 10 minutes.[4]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[4]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

    • Vortex and centrifuge again.[4]

    • Transfer the supernatant to an HPLC vial for analysis.[4]

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis Sequence:

    • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.[2]

    • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.[2]

    • Sample Injections: Inject the prepared samples.[2]

    • Quality Control: Periodically inject a standard solution to check for system suitability and retention time stability.[2]

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.[2]

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[2]

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[2]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Bulk or Biological Matrix) Dissolution Dissolution / Extraction Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Separation Separation Mechanism (Partitioning) Analyte->Separation interacts with StationaryPhase Stationary Phase (Reversed-Phase C18) StationaryPhase->Separation MobilePhase Mobile Phase (Acetonitrile/Water Gradient) MobilePhase->Separation Detection Detection (UV Absorbance) Separation->Detection elutes to Signal Analytical Signal (Chromatographic Peak) Detection->Signal generates

Caption: Logical relationship of components in the reversed-phase HPLC separation of this compound.

References

Application of 6-Methoxy-2-methylquinolin-4-ol in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-methylquinolin-4-ol is a quinoline derivative with potential applications in cancer research. The quinoline scaffold is a key feature in numerous compounds exhibiting a range of biological activities, including anticancer properties. Research into derivatives of this compound has highlighted their potential to induce cell death, inhibit cell proliferation, and modulate key signaling pathways implicated in tumorigenesis. While specific research on this compound is still emerging, the study of its analogues provides a strong foundation for its investigation as a potential therapeutic agent. These notes provide an overview of the potential applications and detailed protocols for the evaluation of this compound in cancer research, based on the activities of structurally related compounds.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various quinoline derivatives against a panel of cancer cell lines. This data serves as a reference for the potential cytotoxic activity of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Citation
DFIQ (a novel quinoline derivative)H1299 (Non-small-cell lung cancer)4.16 (24h), 2.31 (48h)[1]
Quinazolinone derivative 45A549 (Lung cancer)0.44
Quinazolinone derivative 38A549 (Lung cancer)0.98
Quinazolinone derivative 38H1975 (Lung cancer)1.39
Quinazoline derivative 4mN87 (Gastric cancer)0.0063
Quinazoline derivative 4mH1975 (Lung cancer)0.0075
Quinazoline derivative 4dN87 (Gastric cancer)0.0096
Quinazoline derivative 4dH1975 (Lung cancer)0.0213
BET inhibitor 17MV4;11 (Acute leukemia)0.006
BET inhibitor 17MOLM-13 (Acute leukemia)0.036

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.[3]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.[2]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to cells incubate_24h->add_compound prepare_compound Prepare serial dilutions of This compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • Cancer cells treated with this compound

  • Control (untreated) cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

    • Harvest both treated and control cells by trypsinization.

  • Cell Fixation:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours or overnight.[4]

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA content histogram to differentiate between G0/G1, S, and G2/M phases.[5]

    • Gate the cell population to exclude debris and aggregates.

    • Analyze the cell cycle distribution using appropriate software.

Cell_Cycle_Analysis_Workflow start Start: Treated and Control Cells harvest Harvest cells (Trypsinization) start->harvest wash1 Wash with ice-cold PBS harvest->wash1 fix Fix in ice-cold 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with PI and RNase A wash2->stain analyze Analyze on Flow Cytometer stain->analyze

Workflow for Cell Cycle Analysis via Flow Cytometry.
In Vivo Anticancer Efficacy Study (Xenograft Model)

This protocol describes a common method to evaluate the in vivo anticancer activity of this compound using a nude mouse xenograft model.[6]

Materials:

  • Athymic nude mice (e.g., BALB/c-nu/nu, 4-6 weeks old)

  • Cancer cell line of interest

  • This compound

  • Appropriate vehicle for compound administration (e.g., saline, corn oil with DMSO)

  • Calipers

  • Surgical tools for euthanasia and tumor extraction

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium like HBSS or serum-free medium.

    • Subcutaneously inject approximately 1 x 10^6 cells into the flank of each mouse.[7]

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign mice into treatment and control groups.

  • Compound Administration:

    • Administer this compound at a predetermined dose and schedule (e.g., daily, every other day) via a suitable route (e.g., oral gavage, intraperitoneal injection).

    • The control group should receive the vehicle only.

  • Tumor Measurement:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring:

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint:

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, western blotting).

Potential Signaling Pathways

Based on studies of related quinoline derivatives, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Signaling_Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Apoptosis Apoptosis Pathway cluster_CellCycle Cell Cycle Regulation This compound This compound PI3K PI3K This compound->PI3K Inhibition Bax Bax This compound->Bax Activation Bcl2 Bcl-2 This compound->Bcl2 Inhibition CDK1 CDK1 This compound->CDK1 Inhibition CyclinB1 Cyclin B1 This compound->CyclinB1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest CDK1->G2M_Arrest CyclinB1->G2M_Arrest

Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for 6-Methoxy-2-methylquinolin-4-ol as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Methoxy-2-methylquinolin-4-ol as an antimicrobial agent. While research indicates its promise in this field, this document also serves as a guide for the systematic evaluation of its efficacy through established experimental protocols.[1] The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with numerous derivatives exhibiting potent antibacterial and antifungal activities.[2][3][4][5][6]

Overview of Antimicrobial Potential

This compound is a quinoline derivative with a substitution pattern that suggests potential biological activity.[1] Research into related quinoline compounds has demonstrated that modifications to the quinoline ring can significantly influence their antimicrobial spectrum and potency. The methoxy group at the 6th position, in particular, is a feature present in other bioactive quinolines, including some with documented antimicrobial effects.[7][8]

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the general understanding of quinoline derivatives allows for the postulation of its likely mechanisms and spectrum of activity. The primary proposed mechanism of action for some antimicrobial quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1]

Quantitative Data Summary

To facilitate comparative analysis, all quantitative data from antimicrobial susceptibility testing should be meticulously recorded. The following tables provide a template for organizing experimental results.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismStrainGram StainingMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)MIC (µg/mL) of Amphotericin B (Control)
Staphylococcus aureusATCC 25923Gram-positiveData to be determined0.25 - 1.0N/A
Bacillus subtilisATCC 6633Gram-positiveData to be determined0.125 - 0.5N/A
Escherichia coliATCC 25922Gram-negativeData to be determined0.015 - 0.125N/A
Pseudomonas aeruginosaATCC 27853Gram-negativeData to be determined0.25 - 1.0N/A
Candida albicansATCC 90028N/A (Fungus)Data to be determinedN/A0.25 - 1.0

Table 2: Hypothetical Zone of Inhibition Data for this compound (Disc Diffusion Assay)

Test MicroorganismStrainGram StainingZone of Inhibition (mm) for this compound (e.g., at 30 µ g/disc )Zone of Inhibition (mm) for Ciprofloxacin (e.g., at 5 µ g/disc )Zone of Inhibition (mm) for Amphotericin B (e.g., at 100 units/disc)
Staphylococcus aureusATCC 25923Gram-positiveData to be determined22 - 30N/A
Bacillus subtilisATCC 6633Gram-positiveData to be determined25 - 33N/A
Escherichia coliATCC 25922Gram-negativeData to be determined25 - 33N/A
Pseudomonas aeruginosaATCC 27853Gram-negativeData to be determined22 - 30N/A
Candida albicansATCC 90028N/A (Fungus)Data to be determinedN/A15 - 25

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the quantitative assessment of the antimicrobial activity of the test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare serial two-fold dilutions of This compound in a 96-well microtiter plate. e1 Inoculate each well (except negative control) with the standardized microbial suspension. p1->e1 Add compound dilutions p2 Prepare microbial inoculum and dilute to ~5 x 10^5 CFU/mL in appropriate broth (e.g., Mueller-Hinton). p2->e1 Add inoculum p3 Prepare controls: - Positive (inoculum only) - Negative (broth only) - Standard antibiotic (e.g., Ciprofloxacin) p3->e1 Add controls e2 Incubate the plate at 37°C for 18-24 hours (for bacteria) or 28°C for 48 hours (for fungi). e1->e2 a1 Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. e2->a1 a2 Optionally, add a growth indicator (e.g., Resazurin) to aid in determination. a1->a2

Caption: Workflow for MIC determination by broth microdilution.

Disc Diffusion Assay for Antimicrobial Susceptibility

This protocol provides a qualitative assessment of antimicrobial activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). p2 Uniformly streak the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar). p1->p2 e1 Aseptically place the impregnated discs on the surface of the inoculated agar plate. p2->e1 p3 Impregnate sterile paper discs with a known concentration of this compound. p3->e1 e2 Place control discs (standard antibiotic and solvent control) on the plate. e1->e2 e3 Incubate the plate at 37°C for 18-24 hours. e2->e3 a1 Measure the diameter of the zone of inhibition (clear area around the disc) in millimeters. e3->a1

Caption: Workflow for the disc diffusion susceptibility test.

Proposed Mechanism of Action and Signaling Pathway

The antimicrobial activity of many quinoline-based compounds is attributed to their interaction with bacterial topoisomerases. This interaction disrupts DNA replication and repair, ultimately leading to bacterial cell death.

G compound This compound cell_wall Bacterial Cell Wall/Membrane compound->cell_wall Penetration dna_gyrase DNA Gyrase (Topoisomerase II) cell_wall->dna_gyrase topoisomerase_iv Topoisomerase IV cell_wall->topoisomerase_iv supercoiling DNA Supercoiling dna_gyrase->supercoiling Inhibition fragmentation DNA Fragmentation dna_gyrase->fragmentation decatenation Chromosome Decatenation topoisomerase_iv->decatenation Inhibition topoisomerase_iv->fragmentation replication DNA Replication supercoiling->replication replication->fragmentation Disruption decatenation->replication cell_death Bacterial Cell Death fragmentation->cell_death

Caption: Proposed mechanism of action via topoisomerase inhibition.

Safety and Handling

As with any chemical agent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Based on related compounds, it may be a skin and eye irritant.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols and frameworks provided herein offer a structured approach to systematically evaluate its efficacy and mechanism of action. Further research is warranted to establish a comprehensive antimicrobial profile and to explore its therapeutic potential.

References

Application Notes and Protocols for Studying the Anti-Tubercular Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental evaluation of quinoline derivatives for their anti-tubercular potential. It includes detailed protocols for essential in vitro and in vivo assays, a summary of quantitative data for representative quinoline compounds, and visualizations of key experimental workflows and mechanisms of action.

Introduction to Quinoline Derivatives as Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading infectious cause of mortality worldwide, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to global health.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with several quinoline-based drugs, such as bedaquiline, being approved for the treatment of MDR-TB.[1] This highlights the continued importance of exploring novel quinoline derivatives as a source of new anti-tubercular agents.

These application notes are designed to provide researchers with a standardized set of protocols to assess the anti-tubercular efficacy and safety profile of novel quinoline derivatives, facilitating the identification and development of promising new drug candidates.

Data Presentation: In Vitro Activity and Cytotoxicity of Representative Quinoline Derivatives

A critical step in the evaluation of new chemical entities is the determination of their in vitro activity against M. tuberculosis and their toxicity towards mammalian cells. The therapeutic potential of a compound is often initially assessed by its selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its anti-mycobacterial activity (MIC). A higher SI value is desirable, indicating greater selectivity for the pathogen.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against M. tuberculosis H37Rv

Compound ClassDerivative ExampleMIC (µg/mL)Reference
FluoroquinolonesCiprofloxacin0.25 - 1.0[2]
Moxifloxacin0.12 - 0.5[2]
DiarylquinolinesBedaquiline0.03 - 0.06[1]
Imidazo[1,5-a]quinolinesCompound 5g≤ 2.0[3]
Quinoline-based ThiosemicarbazidesQST46.25 µM[4]
Arylated Quinoline Carboxylic AcidsCompound 7m1.0 µM[5]
Isatin-Tethered QuinolinesCompound Q8b0.06[6]

Table 2: Cytotoxicity (CC50) of Quinoline Derivatives against Mammalian Cell Lines

Compound ClassDerivative ExampleCell LineCC50 (µM)Reference
Imidazo[1,5-a]quinolinesCompound 5gCalu-3> 100[3]
Quinoline-based ThiosemicarbazidesQST4HEK293Non-toxic[4]
Isatin-Tethered QuinolinesCompound Q8bWI-3836.6[6]
Dihydroquinazolinone DerivativesCompound 3lHDF> 100[7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays required to evaluate the anti-tubercular activity and cytotoxicity of quinoline derivatives.

In Vitro Anti-Tubercular Activity

3.1.1. Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • Quinoline derivatives (dissolved in DMSO)

  • Resazurin sodium salt solution (e.g., Alamar Blue reagent)

  • 96-well microplates (sterile, clear-bottom)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0, and then dilute 1:20 in fresh broth to obtain the final inoculum.

  • Compound Dilution: Prepare serial dilutions of the quinoline derivatives in a 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL. Include wells for positive and negative controls.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds and controls.

  • Incubation: Seal the plates with a breathable sealant and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[8] Results can be read visually or with a microplate reader (absorbance at 570 nm and 600 nm).

In Vitro Cytotoxicity Assays

3.2.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, A549, or THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the quinoline derivatives to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Addition of MTT: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours.

  • Solubilization of Formazan: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.[9]

3.2.2. Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • Quinoline derivatives

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Collection of Supernatant: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm). The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Intracellular Anti-Tubercular Activity Assay

This assay determines the ability of a compound to inhibit the growth of M. tuberculosis within macrophages, which is a more physiologically relevant model.[10]

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Mycobacterium tuberculosis H37Rv strain

  • Complete cell culture medium

  • Quinoline derivatives

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • 7H11 agar plates

Procedure:

  • Macrophage Seeding and Differentiation: Seed macrophages in a 24-well plate and, if using THP-1 cells, differentiate them into adherent macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove any bacteria that have not been phagocytosed.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of the quinoline derivatives. Include untreated and positive controls.

  • Incubation: Incubate the plates for 3-5 days.

  • Macrophage Lysis and CFU Enumeration: Aspirate the medium and lyse the macrophages with lysis buffer. Prepare serial dilutions of the cell lysate and plate on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs). The reduction in CFU counts in treated wells compared to untreated wells indicates intracellular activity.[10]

In Vivo Efficacy in a Murine Model

Animal models are crucial for evaluating the in vivo efficacy of drug candidates.[11] The mouse model of chronic TB infection is a standard for preclinical studies.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv or Erdman strain

  • Aerosol infection chamber

  • Quinoline derivatives formulated for oral gavage

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin)

  • Tissue homogenizer

  • 7H11 agar plates

Procedure:

  • Aerosol Infection: Infect mice with a low dose of M. tuberculosis via an aerosol exposure system to deliver approximately 50-100 CFU to the lungs.

  • Establishment of Chronic Infection: Allow the infection to establish for 2-4 weeks.

  • Treatment: Randomly assign mice to treatment groups (vehicle control, quinoline derivative at various doses, and a positive control regimen). Administer the compounds daily or five times a week via oral gavage for 4-8 weeks.

  • Assessment of Bacterial Burden: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen. Homogenize the organs and plate serial dilutions of the homogenates on 7H11 agar.

  • CFU Enumeration: Incubate the plates for 3-4 weeks and count the CFUs to determine the bacterial load in each organ. A significant reduction in CFU in the treated groups compared to the vehicle control indicates in vivo efficacy.[11]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and preclinical development of novel anti-tubercular quinoline derivatives.

G cluster_0 In Vitro Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization & Preclinical A Compound Library (Quinoline Derivatives) B Primary Screening (MABA vs. M. tuberculosis) A->B C Hit Identification (MIC Determination) B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D F Intracellular Activity (Macrophage Model) E Selectivity Index (SI) Calculation D->E E->F G Lead Selection F->G H Mechanism of Action Studies G->H I In Vivo Efficacy (Mouse Model) H->I J Pharmacokinetics (PK) & Toxicology I->J K Candidate Drug J->K

Caption: Workflow for Anti-Tubercular Quinoline Drug Discovery.

Mechanism of Action: Inhibition of DNA Gyrase

A primary mechanism of action for many quinolone derivatives is the inhibition of DNA gyrase, an essential enzyme in M. tuberculosis responsible for DNA supercoiling.[5]

G cluster_0 Normal DNA Replication in M. tuberculosis cluster_1 Inhibition by Quinoline Derivatives A Relaxed DNA B DNA Gyrase (GyrA & GyrB subunits) A->B binds D Negatively Supercoiled DNA B->D catalyzes G DNA Gyrase-DNA Cleavage Complex B->G C ATP C->B E DNA Replication & Transcription D->E F Quinoline Derivative F->G binds & stabilizes H Stabilized Complex G->H I Inhibition of DNA Re-ligation H->I J DNA Strand Breaks I->J K Cell Death J->K G cluster_0 Proline Biosynthesis Pathway in M. tuberculosis cluster_1 Activation by Quinoline Derivatives (e.g., Z0933/Z0930) A Glutamate B Glutamate Kinase (GK) A->B C Proline B->C E Allosteric Activation of Glutamate Kinase B->E D Quinoline Derivative D->B binds & activates F Increased Proline Production E->F G Redox Imbalance F->G H Reactive Oxygen Species (ROS) Production G->H I Bacterial Cell Death H->I

References

In Vitro Assays for Evaluating the Cytotoxicity of 6-Methoxy-2-methylquinolin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to evaluate the cytotoxicity of 6-Methoxy-2-methylquinolin-4-ol. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer properties.[1][2] A thorough assessment of their cytotoxic effects is a crucial first step in the drug discovery and development pipeline.[3]

This document outlines the methodologies for three key cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and apoptosis assays for quantifying programmed cell death.[1]

Data Presentation

A crucial aspect of cytotoxicity evaluation is the quantitative measurement of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table provides a template for summarizing the cytotoxic activity of this compound and other quinoline derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Quinoline Derivatives against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
This compound e.g., HCT-116 (Colon)MTTData to be determined-
This compound e.g., MCF-7 (Breast)MTTData to be determined-
This compound e.g., A549 (Lung)MTTData to be determined-
2-phenylquinolin-4-amine derivativesHT-29 (Colon)MTT8.12 - 11.34[1]
2-oxoquinoline derivativesVarious tumor cell linesNot Specified4.4 - 8.7[1]
Aminated quinolinequinones (AQQ6)DU-145 (Prostate)MTT< 100[4]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepG2 (Liver)Not Specified3.3 µg/mL[5]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineMCF-7 (Breast)Not Specified3.1 µg/mL[5]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineA549 (Lung)Not Specified9.96 µg/mL[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the essential in vitro assays used to determine the cytotoxicity of this compound.

MTT Assay (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours.[8][10]

  • Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8]

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (1.5-4h) D->E F Add solubilization solution E->F G Measure absorbance F->G LDH_Assay_Workflow LDH Assay Experimental Workflow A Seed and treat cells B Incubate A->B C Centrifuge and collect supernatant B->C D Add LDH reaction mixture C->D E Incubate at RT D->E F Add stop solution E->F G Measure absorbance F->G Apoptosis_Signaling_Pathways Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinoline This compound Quinoline->Death_Receptor Ligand Binding Quinoline->Mitochondria Stress Signal

References

Application Notes and Protocols for the Synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This document outlines three primary synthetic strategies: Buchwald-Hartwig Amination, Reductive Amination, and a One-Pot Quinoline Reduction/Chan-Evans-Lam Coupling.

Introduction

N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural motif is a key component in a variety of therapeutic agents, exhibiting a broad range of biological activities. The development of efficient and versatile synthetic methods is crucial for the exploration of their structure-activity relationships (SAR) and the advancement of new drug candidates. This document details robust and reproducible methods for the synthesis of these valuable compounds.

Synthetic Strategies Overview

Three principal methods for the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines are presented, each offering distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering high yields and broad functional group tolerance.[2][3][4]

  • Reductive Amination: A versatile method involving the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline with an aryl aldehyde or ketone, followed by in-situ reduction of the resulting imine or enamine.[5][6]

  • One-Pot Quinoline Reduction/Chan-Evans-Lam Coupling: An efficient, step-economical process that combines the reduction of a substituted quinoline with a copper-catalyzed N-arylation using an arylboronic acid.[7][8]

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiencies.

MethodStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Buchwald-Hartwig Amination 6-methoxy-1,2,3,4-tetrahydroquinoline, Aryl halidePd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)Toluene110868-75[2]
Reductive Amination 6-methoxy-1,2,3,4-tetrahydroquinoline, Aryl aldehydeReducing agent (e.g., NaBH(OAc)₃)DichloromethaneRoom Temp.12-2470-95
One-Pot Reduction/C-E-L Coupling 6-methoxyquinoline, Arylboronic acidHantzsch ester, Cu(OAc)₂, Boronic acid (catalyst)DCE60 then RT7 then 40up to 96[7]

Experimental Protocols

Method 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of 6-methoxy-1,2,3,4-tetrahydroquinoline with a substituted aryl bromide.

Materials:

  • 6-methoxy-1,2,3,4-tetrahydroquinoline

  • Substituted aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 6-methoxy-1,2,3,4-tetrahydroquinoline (1.0 equivalent) and the substituted aryl bromide (1.2 equivalents).

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline.

Method 2: Reductive Amination

This protocol details the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines via reductive amination with an aromatic aldehyde.

Materials:

  • 6-methoxy-1,2,3,4-tetrahydroquinoline

  • Substituted aromatic aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve 6-methoxy-1,2,3,4-tetrahydroquinoline (1.0 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in dichloromethane.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Method 3: One-Pot Quinoline Reduction/Chan-Evans-Lam Coupling

This protocol describes a highly efficient one-pot synthesis starting from 6-methoxyquinoline.[7]

Materials:

  • 6-methoxyquinoline

  • Substituted arylboronic acid

  • Hantzsch ester

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE)

  • 4 Å Molecular sieves

Procedure:

  • Reduction Step: To a reaction tube, add 6-methoxyquinoline (1.0 equivalent), Hantzsch ester (2.2 equivalents), the substituted arylboronic acid (0.3 equivalents as catalyst), and DCE.

  • Seal the tube and heat the mixture at 60 °C for 7 hours.

  • Coupling Step: Cool the reaction mixture to room temperature.

  • To the same reaction vessel, add the substituted arylboronic acid (0.7 equivalents), copper(II) acetate (0.7 equivalents), and 4 Å molecular sieves.

  • Stir the mixture at room temperature under an air atmosphere for 40 hours.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and reaction mechanisms for the described synthetic methods.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Schlenk Flask Heating Heat to 110°C (8-12 h) Flask->Heating Stir Reagents 6-methoxy-THQ Aryl Halide Pd(OAc)₂ Ligand Base Reagents->Flask Solvent Toluene Solvent->Flask Inert Gas Ar/N₂ Inert Gas->Flask Filtration Filter through Celite Heating->Filtration Cool Concentration Concentrate Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product N-aryl-6-methoxy-THQ Chromatography->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Reductive_Amination_Mechanism 6-methoxy-THQ 6-methoxy-1,2,3,4-tetrahydroquinoline Iminium_Ion Iminium Ion Intermediate 6-methoxy-THQ->Iminium_Ion Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Iminium_Ion Product N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Iminium_Ion->Product Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: Simplified mechanism of reductive amination.

One_Pot_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chan-Evans-Lam Coupling Start1 6-methoxyquinoline Hantzsch Ester Arylboronic Acid (cat.) DCE Heat1 Heat at 60°C (7 h) Start1->Heat1 Intermediate 6-methoxy-1,2,3,4-tetrahydroquinoline (in situ) Heat1->Intermediate Start2 Add: Arylboronic Acid Cu(OAc)₂ 4Å MS Intermediate->Start2 Cool to RT Stir2 Stir at RT (40 h, Air) Start2->Stir2 Product N-aryl-6-methoxy-THQ Stir2->Product

Caption: Workflow for the one-pot reduction/Chan-Evans-Lam coupling.

References

Application Notes and Protocols: Povarov Reaction for the Synthesis of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Povarov reaction is a powerful and versatile acid-catalyzed three-component reaction for the synthesis of N-heterocyclic frameworks, most notably tetrahydroquinolines.[1] This reaction typically involves an aniline, an aldehyde, and an activated alkene, undergoing a formal aza-Diels-Alder reaction to afford the desired heterocyclic products. The tetrahydroquinoline scaffold is a prevalent structural motif in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities, including anti-viral, anti-bacterial, and anti-tumor properties.[2][3] Consequently, the Povarov reaction has garnered significant attention in medicinal chemistry and drug discovery as an efficient method for generating libraries of structurally diverse tetrahydroquinoline derivatives.

This document provides detailed application notes on the scope and mechanism of the Povarov reaction, alongside specific experimental protocols for the synthesis of tetrahydroquinoline derivatives.

Reaction Mechanism

The mechanism of the Povarov reaction has been a subject of discussion, with two primary pathways proposed: a concerted pericyclic [4+2] cycloaddition and a stepwise ionic mechanism. The prevailing evidence, particularly in the presence of Lewis or Brønsted acid catalysts, points towards a stepwise process.[4]

The reaction is initiated by the acid-catalyzed condensation of an aniline and an aldehyde to form a reactive imine. The acid catalyst then activates the imine, which subsequently undergoes a nucleophilic attack from the electron-rich alkene. This is followed by an intramolecular Friedel-Crafts-type cyclization to yield the final tetrahydroquinoline product.[4]

Povarov_Mechanism cluster_0 Iminium Ion Formation cluster_1 Stepwise Cycloaddition Aniline Aniline Imine Imine Aniline->Imine + Aldehyde - H2O Aldehyde Aldehyde Iminium Iminium Ion Imine->Iminium + H+ (Catalyst) Alkene Alkene Intermediate Carbocation Intermediate Iminium->Intermediate + Alkene THQ Tetrahydroquinoline Intermediate->THQ Intramolecular Friedel-Crafts Cyclization

Caption: Proposed stepwise mechanism of the acid-catalyzed Povarov reaction.

Applications in Drug Development

The Povarov reaction's ability to rapidly generate molecular complexity from simple starting materials makes it a highly attractive tool in drug discovery. The resulting tetrahydroquinoline derivatives have been explored for a wide range of therapeutic applications. For instance, they form the core structure of various kinase inhibitors and have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[3] The modularity of the three-component reaction allows for the systematic variation of substituents on the tetrahydroquinoline core, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Two primary strategies are employed for the Povarov reaction: a multi-step procedure involving the pre-synthesis of the imine followed by cycloaddition, and a more streamlined one-pot multi-component approach where the imine is generated in situ.[5][6] The multi-component method is often preferred for its operational simplicity and improved yields in many cases.[5]

General Experimental Workflow

Povarov_Workflow Reactants Combine Aniline, Aldehyde, and Alkene in Solvent Catalyst Add Catalyst (e.g., Lewis Acid) Reactants->Catalyst Reaction Stir at Specified Temperature and Time Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Product Characterize Final Tetrahydroquinoline Product Purification->Product

Caption: A typical experimental workflow for the Povarov reaction.

Protocol 1: Multi-Component Synthesis of Tetrahydroquinolines using a Lewis Acid Catalyst

This protocol is adapted from the work of Hellel et al. (2023) and is suitable for the synthesis of various 2,4-disubstituted tetrahydroquinolines.[2]

Materials:

  • Substituted aniline (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Vinyl ether (e.g., ethyl vinyl ether) (1.2 mmol)

  • Lewis acid catalyst (e.g., AlCl₃ or Cu(OTf)₂) (10 mol%)

  • Solvent (e.g., EtOH or Et₂O) (5 mL)

  • Anhydrous magnesium sulfate (optional, for imine formation)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol), aldehyde (1.0 mmol), and the chosen solvent (5 mL).

  • Add the Lewis acid catalyst (0.1 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the vinyl ether (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 30-40 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Catalyst and Method Comparison

The choice of catalyst and reaction strategy can significantly impact the yield of the desired tetrahydroquinoline product. The following tables summarize the findings from a comparative study by Hellel et al. (2023).[2]

Table 1: Multi-Step Povarov Reaction Yields [2]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1HHAlCl₃Et₂O30353
2HOCH₃AlCl₃Et₂O30531
3OCH₃HAlCl₃Et₂O30445
4HHCu(OTf)₂EtOH40630
5HOCH₃Cu(OTf)₂EtOH40815
6OCH₃HCu(OTf)₂EtOH40725

Table 2: Multi-Component Povarov Reaction Yields [2]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1HHAlCl₃Et₂O30565
2HOCH₃AlCl₃Et₂O30742
3OCH₃HAlCl₃Et₂O30658
4HHCu(OTf)₂EtOH40845
5HOCH₃Cu(OTf)₂EtOH401025
6OCH₃HCu(OTf)₂EtOH40938

R¹ corresponds to the substituent on the aniline, and R² corresponds to the substituent on the aldehyde.

Conclusion

The Povarov reaction is a highly efficient and adaptable method for the synthesis of tetrahydroquinoline derivatives, which are of significant interest in drug discovery and development. The reaction can be performed using either a multi-step or a more convenient multi-component approach, with Lewis acids being effective catalysts. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired products. The protocols and data presented herein provide a solid foundation for researchers to utilize the Povarov reaction in their synthetic endeavors.

References

Application of 6-Methoxy-2-methylquinolin-4-ol in Proteomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-methylquinolin-4-ol is a quinoline derivative with emerging applications in the field of proteomics.[1] Its unique chemical structure allows it to be utilized as a specialty chemical probe in various research applications, including its use as a biosensor for detecting biomolecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research, with a focus on its role in modulating cellular signaling pathways and its potential as a tool for target identification and validation.

The primary mechanism of action described for this compound involves the induction of oxidative stress and the subsequent activation of redox-sensitive signaling pathways.[1] This property makes it a valuable tool for studying cellular responses to oxidative stress and for identifying proteins involved in these pathways.

Application Notes

Chemical Probe for Studying Redox-Mediated Signaling Pathways

This compound can be employed as a chemical probe to investigate redox-mediated cellular processes. It has been shown to induce the generation of reactive oxygen species (ROS), which in turn activates the Jun N-terminal kinase (JNK) signaling pathway.[1] This activation leads to the phosphorylation of transcription factors such as c-Jun and c-Fos (components of the AP-1 complex), which can modulate the expression of downstream target genes.[1] This makes the compound a useful tool for studying the role of the JNK pathway in various biological contexts, including viral latency, inflammation, and cancer.

Tool for Target Identification and Validation

Due to its ability to interact with cellular components and modulate specific signaling pathways, this compound can be used in chemical proteomics workflows to identify its protein targets. By synthesizing derivatives of this compound that incorporate a reactive group or an affinity tag, researchers can perform affinity purification coupled with mass spectrometry (AP-MS) to isolate and identify interacting proteins from cell lysates. This approach can uncover novel protein targets and provide insights into the compound's mechanism of action.

Biosensor for Biomolecule Detection

Research has indicated the potential of this compound to be used as a biosensor for the detection of biomolecules such as insulin and glucose.[1] This application, while still under investigation, suggests its utility in the development of novel diagnostic and analytical tools.

Quantitative Data

The following table summarizes the comparative activity of this compound and related compounds in the context of redox-mediated HIV latency reversal, as described in the available literature.[1]

CompoundPrimary PathwayRedox MechanismTranscription FactorsHIV Latency ReversalCell ActivationSynergistic Effects
This compound JNK activationOxidative stress inductionAP-1 (c-Jun/c-Fos)ModerateMinimalTNF-α, PMA
MMQO (8-methoxy-6-methylquinolin-4-ol) JNK activationOxidative stress inductionAP-1 (c-Jun/c-Fos)HighMinimalTNF-α, PMA, TSA
EPH334 (Small Molecule Reactivator) ROS-AP1/HIF-1α pathwayRapid ROS generationAP-1, HIF-1αHighMinimalJQ1, BET inhibitors

Experimental Protocols

Protocol 1: Analysis of JNK Pathway Activation by Western Blotting

This protocol describes how to assess the activation of the JNK signaling pathway in response to treatment with this compound.

Materials:

  • Cell line of interest (e.g., Jurkat cells for HIV latency studies)

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or DMSO as a vehicle control for a specified time (e.g., 1-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 2: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a hypothetical workflow for identifying protein targets of this compound using an affinity-based proteomics approach. This requires the synthesis of a derivatized version of the compound with an affinity tag (e.g., biotin).

Materials:

  • Biotinylated this compound probe

  • Cell line of interest

  • Cell lysis buffer (non-denaturing)

  • Streptavidin-coated magnetic beads

  • Wash buffers (containing decreasing concentrations of salt and detergent)

  • Elution buffer (e.g., high concentration of biotin or denaturing buffer)

  • Reagents for in-solution or in-gel tryptic digestion

  • LC-MS/MS system

Procedure:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a biotin molecule.

  • Cell Treatment and Lysis: Treat cells with the biotinylated probe or a control compound. Lyse the cells in a non-denaturing buffer to preserve protein complexes.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe and its interacting proteins.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Digestion: Elute the bound proteins from the beads. Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis: Use a proteomics data analysis pipeline to identify proteins that are significantly enriched in the sample treated with the biotinylated probe compared to the control.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_wb Western Blotting cluster_apms Affinity Purification-MS cell_culture Cell Culture treatment Treatment with This compound cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page affinity_capture Affinity Capture with Biotinylated Probe quantification->affinity_capture transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Chemiluminescence Detection probing->detection elution Elution affinity_capture->elution digestion Tryptic Digestion elution->digestion lcms LC-MS/MS Analysis digestion->lcms

Experimental workflow for proteomic analysis.

jnk_pathway compound This compound ros Reactive Oxygen Species (ROS) Generation compound->ros jnk JNK Activation (Phosphorylation) ros->jnk ap1 AP-1 Activation (c-Jun/c-Fos Phosphorylation) jnk->ap1 transcription Modulation of Gene Transcription ap1->transcription

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Methoxy-2-methylquinolin-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Conrad-Limpach reaction, and provides potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield of Desired Product 1. Incomplete initial condensation: The reaction between p-anisidine and ethyl acetoacetate to form the enamine intermediate may be incomplete. 2. Low cyclization temperature: The thermal cyclization of the enamine intermediate requires high temperatures, typically around 250°C. 3. Inefficient heat transfer: Poorly conducting solvent or an inadequate heating apparatus can prevent the reaction from reaching the required temperature. 4. Decomposition of starting materials or intermediates: Prolonged heating at very high temperatures can lead to degradation of the product.[1]1. Ensure complete condensation: Monitor the initial reaction by Thin Layer Chromatography (TLC). Consider extending the reaction time or using a mild acid catalyst like a few drops of acetic acid. 2. Optimize cyclization temperature: Use a high-boiling point, inert solvent such as mineral oil or Dowtherm A to ensure the reaction mixture reaches and maintains the optimal temperature for cyclization (around 250°C).[2][3] The yield of the reaction generally improves with higher-boiling solvents.[4] 3. Improve heat transfer: Use a suitable high-boiling solvent and ensure uniform heating with a well-maintained heating mantle or oil bath. 4. Control heating duration: Monitor the reaction by TLC to avoid unnecessarily long heating times once the reaction is complete.
Formation of Side Products (e.g., 2-hydroxyquinoline isomer) 1. Incorrect reaction temperature during condensation: The initial condensation of aniline with a β-ketoester is temperature-dependent. Higher temperatures (around 140°C) can favor the formation of the 2-hydroxyquinoline isomer (Knorr product).[3]1. Control condensation temperature: The reaction of p-anisidine with ethyl acetoacetate should be carried out at a lower temperature (e.g., room temperature) to favor the formation of the desired enamine intermediate leading to the 4-hydroxyquinoline product.[3]
Difficulty in Product Isolation and Purification 1. Product co-precipitates with byproducts: The desired 4-hydroxyquinoline product may precipitate from the hot reaction mixture along with impurities.[1] 2. High-boiling solvent removal: High-boiling solvents like mineral oil can be difficult to remove from the final product.1. Controlled precipitation and washing: Allow the reaction mixture to cool, which should cause the product to precipitate. The collected solid can then be washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and other soluble impurities.[1] 2. Purification via alkaline solution: The crude product can be dissolved in a dilute aqueous solution of sodium hydroxide. This solution is then washed with a non-polar solvent to remove impurities. Acidification of the aqueous layer will precipitate the purified this compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Conrad-Limpach synthesis is a widely used and effective method for preparing 4-hydroxyquinolines like this compound.[1][3][6] This method involves the condensation of an aniline (p-anisidine) with a β-ketoester (ethyl acetoacetate) followed by a thermal cyclization.[3][5]

Q2: My Conrad-Limpach synthesis is resulting in a low yield. What are the key factors to investigate?

A2: Low yields in the Conrad-Limpach synthesis are a common issue.[2] The most critical factors to examine are:

  • Reaction Temperature: The cyclization step is crucial and requires high temperatures, typically around 250°C. Insufficient heating can lead to incomplete cyclization.

  • Purity of Reactants: Ensure that your starting materials, p-anisidine and ethyl acetoacetate, are pure, as impurities can lead to side reactions.

  • Reaction Time: Both the initial condensation to form the enamine intermediate and the subsequent cyclization require sufficient time. Monitor the reaction progress using TLC.

  • Choice of Solvent: Using a high-boiling, inert solvent like mineral oil is critical and can significantly increase the yield, in some cases up to 95%, compared to running the reaction neat where yields are often below 30%.[2][3]

Q3: Are there alternative, milder methods for synthesizing quinoline derivatives?

A3: Yes, alternative methods exist. For instance, ultrasound-assisted synthesis has been reported for the O-alkylation of this compound, offering a rapid and efficient procedure.[7] Other classical methods for quinoline synthesis include the Doebner, Friedländer, and Combes syntheses, each with its own advantages and specific applications.[4]

Q4: How can I purify the final this compound product?

A4: A common and effective purification method involves dissolving the crude product in a dilute aqueous sodium hydroxide solution. This alkaline solution is then washed with an organic solvent like diethyl ether or dichloromethane to remove non-acidic impurities. The desired product is then precipitated by acidifying the aqueous layer with an acid like hydrochloric acid. The resulting solid can be collected by filtration, washed with water, and dried. For higher purity, recrystallization from a suitable solvent such as ethanol or a DMF/water mixture can be performed.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol describes a two-step synthesis for this compound.[5]

Step A: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the aniline.

  • Remove the water and ethanol formed during the reaction under reduced pressure. The resulting oil or solid is the crude enamine intermediate.

Step B: Thermal Cyclization

  • Place the crude enamine intermediate from Step A into a flask containing a high-boiling inert solvent (e.g., Dowtherm A or mineral oil). The amount of solvent should be sufficient for good heat transfer.

  • Equip the flask with a reflux condenser and a thermometer.

  • Heat the mixture slowly and uniformly to approximately 250°C.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to below 100°C.

  • Dilute the cooled mixture with a non-polar solvent like hexane to precipitate the crude product.

  • Filter the solid, wash it thoroughly with hexane to remove the high-boiling solvent, and dry it under a vacuum.

Data Presentation

Table 1: Effect of Solvent on Yield in Conrad-Limpach Synthesis

SolventBoiling Point (°C)Typical YieldReference(s)
Neat (No Solvent)N/A< 30%[2][3]
Mineral Oil> 300Up to 95%[2][3]
Dowtherm A~ 257High

Visualizations

Synthesis_Pathway p_anisidine p-Anisidine enamine Enamine Intermediate p_anisidine->enamine Condensation (Room Temp, Acid Catalyst) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->enamine quinolinol This compound enamine->quinolinol Thermal Cyclization (~250°C, High-boiling solvent)

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Workup & Purification mix_reactants Mix p-Anisidine, Ethyl Acetoacetate & Catalyst stir Stir at Room Temperature mix_reactants->stir monitor_tlc1 Monitor by TLC stir->monitor_tlc1 remove_volatiles Remove Water/Ethanol monitor_tlc1->remove_volatiles add_solvent Add High-Boiling Solvent remove_volatiles->add_solvent heat Heat to ~250°C add_solvent->heat monitor_tlc2 Monitor by TLC heat->monitor_tlc2 cool Cool Reaction monitor_tlc2->cool precipitate Precipitate with Hexane cool->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry Product filter_wash->dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Issue check_temp Is Cyclization Temp ~250°C? start->check_temp check_solvent Using High-Boiling Inert Solvent? check_temp->check_solvent Yes increase_temp Increase Temperature & Improve Heat Transfer check_temp->increase_temp No check_condensation Was Condensation Complete (TLC)? check_solvent->check_condensation Yes use_mineral_oil Use Mineral Oil or Dowtherm A check_solvent->use_mineral_oil No extend_condensation Extend Condensation Time or Add Acid Catalyst check_condensation->extend_condensation No purify Purify Product & Characterize check_condensation->purify Yes increase_temp->check_temp use_mineral_oil->check_solvent extend_condensation->start

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of Quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the methylation of quinolinols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the methylation of quinolinols, offering potential causes and solutions in a question-and-answer format.

Q1: My methylation reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I improve the yield?

A1: Low yields in quinolinol methylation can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solutions
Incomplete Deprotonation The hydroxyl or amine group on the quinolinol must be sufficiently deprotonated to act as a nucleophile. If a weak base is used, the equilibrium may not favor the anionic form. - Solution: Switch to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, consider using sodium hydride (NaH).[1]
Poor Solubility of Reactants If the quinolinol starting material or the base is not fully dissolved in the chosen solvent, the reaction will be slow or incomplete. - Solution: Select a solvent in which all reactants are soluble. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective.[2]
Low Reactivity of Methylating Agent The reactivity of methylating agents varies. - Solution: If methyl iodide (CH₃I) is not effective, consider using the more reactive dimethyl sulfate ((CH₃)₂SO₄).[2] Be aware of the higher toxicity of dimethyl sulfate.[3]
Volatilization of Methyl Iodide Methyl iodide has a low boiling point (42.4 °C), and it can easily evaporate from the reaction mixture, especially at elevated temperatures. - Solution: Perform the reaction in a sealed pressure tube or ensure the reaction is well-refluxed with an efficient condenser.[2]
Short Reaction Time or Low Temperature The reaction may require more time or thermal energy to proceed to completion. - Solution: Extend the reaction time and/or increase the temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal duration.[2]
Product Loss During Workup The desired methylated quinolinol may be lost during the extraction and purification steps. - Solution: Optimize the workup procedure. Ensure the pH is appropriate for the extraction of your product. Consider alternative purification methods such as crystallization or preparative HPLC if column chromatography results in significant loss.[2]

Q2: I am observing a mixture of O-methylated and N-methylated products. How can I control the regioselectivity of the methylation?

A2: Achieving regioselectivity between O- and N-methylation is a common challenge. The outcome is often influenced by the reaction conditions.

FactorInfluence on RegioselectivityRecommendations
Base Strength Stronger bases like NaH tend to favor O-methylation by rapidly and irreversibly deprotonating the hydroxyl group. Weaker bases might lead to a mixture of products.For preferential O-methylation, use a strong base like NaH.[1]
Solvent Polarity The polarity of the solvent can influence the nucleophilicity of the oxygen and nitrogen atoms.The choice of solvent can be critical. For example, in the methylation of a substituted 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, O-methylation was favored in more polar solvents like DMF and DMSO.[4]
Reaction Time and Temperature In some cases, prolonged reaction times can favor the thermodynamically more stable product.For a specific thioxoquinoline derivative, prolonged heating favored the O-methylated product, while shorter reaction times yielded more of the N-methylated product.[4] Experiment with varying reaction times and temperatures to find the optimal conditions for your desired isomer.
Protecting Groups If one site is more reactive and you wish to methylate the other, a protecting group strategy may be necessary.Protect the more reactive functional group, perform the methylation, and then deprotect.

Q3: How can I confirm whether I have synthesized the O-methylated or N-methylated quinolinol?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between O- and N-methylated isomers.

  • ¹H NMR:

    • O-Methyl Group (-OCH₃): The protons of a methyl group attached to an oxygen typically appear as a singlet in the range of δ 3.8 - 4.0 ppm .

    • N-Methyl Group (-NCH₃): The protons of a methyl group attached to a nitrogen in a quinolone system generally appear at a slightly different chemical shift, for instance, a reported N-methyl signal appeared at δ 4.11 ppm .[4] The exact chemical shift will depend on the specific molecular structure.

  • ¹³C NMR: The chemical shift of the methyl carbon will also differ. For example, a 4-OCH₃ carbon has been reported at δ 61.5 ppm , while an N-CH₃ carbon in a similar system was observed at a different shift.[4]

  • 2D NMR Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign the methyl group to the corresponding oxygen or nitrogen by observing correlations between the methyl protons and the quinolinol ring carbons.

Q4: I am having difficulty purifying my methylated quinolinol from the reaction mixture.

A4: Purification challenges often arise from similar polarities of the product and byproducts or starting material.

IssueRecommended Solution
Similar Polarity of Product and Starting Material This makes separation by standard column chromatography difficult.
Formation of Salts The product or byproducts may be ionic, leading to streaking on TLC and poor separation on silica gel.
Presence of Multiple Products (O- and N-methylated) The two isomers may have very similar polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for quinolinols?

A1: The most commonly used methylating agents are methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[5] Methyl iodide is highly reactive but has a low boiling point.[2] Dimethyl sulfate is a potent and cost-effective methylating agent but is also highly toxic and requires careful handling.[3]

Q2: Are there any "greener" or safer alternatives to traditional methylating agents?

A2: Yes, dimethyl carbonate (DMC) is a less toxic and more environmentally friendly alternative to methyl iodide and dimethyl sulfate.[6] It typically requires higher reaction temperatures (around 120-160 °C) and can often be used as both the reagent and the solvent.[7]

Q3: What is the role of a base in the methylation of quinolinols?

A3: The base is crucial for deprotonating the hydroxyl group (for O-methylation) or the nitrogen atom in quinolones (for N-methylation), making them nucleophilic enough to attack the methylating agent.[2] The choice of base, from weaker bases like potassium carbonate to stronger ones like sodium hydride, can significantly impact the reaction rate and selectivity.[1]

Q4: What is phase-transfer catalysis and how can it be applied to quinolinol methylation?

A4: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports a reactant from one phase to another where the reaction can occur. This method has been successfully used for the N-alkylation of quinolin-2(1H)-ones.

Data on Reaction Conditions for Quinolinol Methylation

The following tables summarize quantitative data from various methylation reactions of quinolinol derivatives.

Table 1: Methylation of 5-Hydroxyquinoline

Methylating AgentBaseSolventTemperatureTimeYield (%)Reference
Diazomethyltrimethylsilane----42[1]
Methyl IodideNaHDMFRoom Temp.30 min92[1]

Table 2: Methylation of Methyl 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate

SolventBaseTemperature (°C)Time (h)O-Methylated Product Yield (%)N-Methylated Product Yield (%)Reference
AcetoneK₂CO₃6084515[4]
DMFK₂CO₃8088010[4]
DMSOK₂CO₃808855[4]
DMFNaH6012050[4]
DMFNaH808905[4]

Table 3: Microwave-Assisted Methylation of 4-Hydroxy-8-methyl-2-quinolinone

Methylating AgentBaseSolventTime (min)Yield (%)Reference
Dimethyl SulfateK₂CO₃DMF370[8]

Detailed Experimental Protocols

Protocol 1: O-Methylation of 5-Hydroxyquinoline using Methyl Iodide and Sodium Hydride [1]

  • To a solution of 5-hydroxyquinoline in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere, add sodium hydride (NaH).

  • Stir the mixture at room temperature.

  • Add methyl iodide (CH₃I) dropwise to the reaction mixture.

  • Continue stirring for 30 minutes at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation of 4-Hydroxy-2-quinolinone Derivatives using Dimethyl Sulfate (Microwave-Assisted) [8]

  • In a 100 mL conical flask, combine the 4-hydroxy-2-quinolinone derivative (1 mmol), dimethyl sulfate (2 mmol), potassium carbonate (0.8 g), and N,N-dimethylformamide (5 mL).

  • Mix the components well.

  • Irradiate the mixture in a microwave reactor for the specified time (e.g., 3 minutes).

  • After cooling, dilute the reaction mixture with water.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic extract and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: O-Methylation of a Phenolic Quinolone using Dimethyl Sulfate [9]

  • Dissolve the 4-hydroxy-2(1H)-quinolone in acetone.

  • Add anhydrous silver carbonate to the solution.

  • Add dimethyl sulfate and stir the reaction mixture.

  • Alternatively, dissolve the quinolone in methanol and add sodium hydroxide, followed by dimethyl sulfate.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter off any solids.

  • Remove the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Quinolinol Methylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Quinolinol, Base, and Solvent deprotonation Deprotonation: Add Base to Quinolinol prep_reagents->deprotonation methylation Methylation: Add Methylating Agent deprotonation->methylation monitoring Monitor Progress (TLC) methylation->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography/Crystallization) extract->purify characterization Characterize Product (NMR, MS) purify->characterization

Caption: A general experimental workflow for the methylation of quinolinols.

Competing O- vs. N-Methylation Pathways

regioselectivity cluster_O_methylation O-Methylation cluster_N_methylation N-Methylation start Quinolinol Anion o_product O-Methylated Product start->o_product + CH₃-X (e.g., in polar solvent) n_product N-Methylated Product start->n_product + CH₃-X (e.g., with certain bases)

Caption: Competing pathways for O- and N-methylation of a quinolinol anion.

Simplified Sₙ2 Reaction Mechanism

Caption: Simplified representation of the Sₙ2 mechanism for methylation.

References

Technical Support Center: Enhancing the Solubility of 6-Methoxy-2-methylquinolin-4-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing 6-Methoxy-2-methylquinolin-4-ol for biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What is the recommended initial solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.[1][2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

The final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[2][3] It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments to account for any potential solvent effects.[4]

Q4: My this compound precipitated out of the DMSO stock solution upon storage. What should I do?

Precipitation from a DMSO stock solution can occur if the storage temperature is too low or if the DMSO has absorbed water from the atmosphere, reducing its solvating power.[2] To resolve this, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[2] If precipitation persists, consider preparing a fresh, more dilute stock solution. It is always preferable to use a fully dissolved stock of a known lower concentration than an inaccurate concentration from a partially precipitated stock.[2]

Q5: The compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds and is often referred to as "salting out".[2] This occurs when the local concentration of the compound exceeds its aqueous solubility limit. To mitigate this, you can try the following:

  • Decrease the final concentration: Lower the highest concentration in your dose-response curve.[2]

  • Modify the dilution method: Instead of adding a small volume of highly concentrated stock directly into the full volume of aqueous buffer, perform serial dilutions in the aqueous buffer.

  • Increase the final DMSO concentration: If your experimental system can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. Always include a matching vehicle control.[2]

  • Use a carrier protein: In some instances, adding a carrier protein like bovine serum albumin (BSA) to the assay medium can help to solubilize hydrophobic compounds.

Q6: Can I use solvents other than DMSO?

Yes, other water-miscible organic solvents such as ethanol, methanol, or polyethylene glycol 400 (PEG 400) can be used.[2][] However, the choice of solvent depends on the specific assay and cell type, as each has its own potential for cytotoxicity and interference.[2] A solvent tolerance study should be performed for your specific experimental system.

Q7: How does pH affect the solubility of this compound?

Quinoline derivatives are often weak bases.[1] Therefore, the solubility of this compound is likely to be pH-dependent. Decreasing the pH of the aqueous buffer may lead to the protonation of the quinoline nitrogen, forming a more soluble salt. However, it is crucial to ensure that the final pH of the assay medium is compatible with the biological system being studied.[]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in 100% DMSO. The compound may have very low intrinsic solubility even in DMSO, or the concentration may be too high.Try gentle warming (37°C) and sonication. If it still does not dissolve, prepare a more dilute stock solution.[2]
Precipitation observed in the highest concentration wells during a serial dilution. The aqueous solubility limit of the compound is being exceeded.Reduce the top concentration of your dose-response curve. Consider using a co-solvent system or adjusting the pH of the buffer if your assay allows.[2]
Inconsistent or non-reproducible biological assay results. This can be a direct consequence of poor compound solubility, leading to an unknown and variable concentration of the compound in the assay.[2]Visually inspect all wells for precipitation before and during the experiment. Re-evaluate your solubilization strategy using the recommendations in the FAQs and protocols below.
Cell death or altered morphology in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.Perform a solvent toxicity test to determine the maximum tolerable concentration of the solvent for your specific cells. Ensure the final solvent concentration is below this limit.[3]

Quantitative Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM)
Water25Data not availableData not available
PBS (pH 7.4)25Data not availableData not available
DMSO25Data not availableData not available
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
Polyethylene Glycol 400 (PEG 400)25Data not availableData not available

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 1.892 mg of this compound (Molecular Weight: 189.21 g/mol ).

  • Add Solvent: Add 100 µL of high-purity, sterile DMSO to the solid compound.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or sonicate in a water bath until the solid is completely dissolved. Visually inspect the solution to ensure there are no remaining particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: General Procedure for Dilution into Aqueous Assay Buffer
  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): To minimize precipitation, create a series of intermediate dilutions of the stock solution in 100% DMSO.

  • Final Dilution: For each final concentration, add the appropriate volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous assay buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while gently vortexing the buffer. The final DMSO concentration should not exceed the predetermined tolerance limit for your assay (typically <0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the assay buffer, ensuring the final DMSO concentration matches that of the highest compound concentration wells.

Protocol 3: Determination of Thermodynamic Solubility
  • Prepare Supersaturated Solutions: Add an excess amount of solid this compound to vials containing a known volume of each solvent to be tested (e.g., Water, PBS pH 7.4, Ethanol).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the vials at high speed to pellet the excess solid.

  • Sample and Dilute: Carefully collect a known volume of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of your analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Quantification: Determine the concentration of the diluted sample using a pre-established calibration curve.

  • Calculate Solubility: Back-calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Implementation & Troubleshooting start Poorly Soluble Compound (this compound) assess_sol Assess Solubility in Common Solvents (DMSO, EtOH) start->assess_sol co_solvent Co-solvent Approach (e.g., DMSO, PEG 400) assess_sol->co_solvent Soluble in Organic Solvent ph_adjust pH Adjustment (for ionizable compounds) assess_sol->ph_adjust Ionizable Group Present prep_stock Prepare High-Concentration Stock Solution co_solvent->prep_stock ph_adjust->prep_stock dilute Dilute into Aqueous Buffer prep_stock->dilute check_precip Check for Precipitation dilute->check_precip check_precip->co_solvent Precipitation Occurs assay Proceed with Biological Assay check_precip->assay No Precipitation Troubleshooting_Solubility cluster_solutions Potential Solutions cluster_verification Verification start Issue: Compound Precipitates in Aqueous Buffer solution1 Lower Final Concentration start->solution1 solution2 Increase Co-solvent % (if possible) start->solution2 solution3 Modify Dilution Method (Serial Dilution) start->solution3 solution4 Adjust Buffer pH (if compound is ionizable) start->solution4 verify1 Visually Inspect for Precipitate solution1->verify1 verify2 Run Vehicle Control solution2->verify2 solution3->verify1 solution4->verify1 end_node Optimized Assay Conditions verify1->end_node verify2->end_node

References

Technical Support Center: Strategies for Controlling Regioselectivity in Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during quinoline functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in quinoline C-H functionalization?

A1: The regioselectivity of quinoline C-H functionalization is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2] Key factors include:

  • Inherent Reactivity: The C2 and C4 positions of the quinoline ring are electron-deficient and thus more susceptible to nucleophilic attack, while the carbocyclic ring is more prone to electrophilic substitution, typically at the C5 and C8 positions.[3]

  • Directing Groups: The use of directing groups is a powerful strategy to guide a catalyst to a specific C-H bond.[4] Common examples include N-oxides, which can direct functionalization to the C2 and C8 positions, and the 8-amino group, which selectively directs to the C8 position.[3]

  • Catalyst and Ligand Selection: The choice of the transition metal catalyst and its coordinating ligands plays a crucial role in determining the site of functionalization.[4] For instance, palladium catalysts often favor the C2 position, whereas rhodium-based systems can promote C8 selectivity.[3]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly influence the kinetic and thermodynamic control of the reaction, thereby altering the regiochemical outcome.

Q2: How can I selectively functionalize the distal positions (C3, C4, C5, C6, C7) of the quinoline ring?

A2: Functionalization at the distal positions of quinoline is more challenging than at the C2 and C8 positions.[4] Strategies to achieve this include:

  • Specialized Directing Groups: The use of specifically designed directing groups that can form a macrocyclic transition state to bring the catalyst into proximity with the desired distal C-H bond is often necessary.

  • Novel Catalyst Systems: Ongoing research is focused on developing new catalytic systems that can overcome the inherent reactivity of the quinoline ring and target these more remote positions. It is advisable to consult recent literature for the latest advancements in this area.

Q3: What are common side reactions to be aware of during quinoline functionalization?

A3: Besides challenges with regioselectivity, other common side reactions can occur:

  • Homocoupling of the coupling partner.

  • Dehalogenation of aryl halide coupling partners.

  • Reduction of the quinoline ring, particularly when using hydride sources.

  • Over-functionalization, leading to di- or tri-substituted products.

  • Decomposition of sensitive substrates or products under harsh reaction conditions.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity Between C2 and C8 Positions in C-H Functionalization

  • Symptom: A mixture of C2 and C8 functionalized regioisomers is obtained, leading to difficult purification and low yield of the desired product.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Suboptimal Catalyst/Ligand Combination The ligand plays a key role in controlling regioselectivity. For C8 selectivity, consider switching from a palladium to a rhodium-based catalyst system. For palladium-catalyzed reactions, the choice of phosphine ligand can influence the C2/C8 ratio.[3]
Ineffective Directing Group If using a directing group strategy (e.g., N-oxide), ensure it is correctly installed and that it can effectively coordinate to the metal center.[3]
Steric Hindrance Steric hindrance from substituents on the quinoline ring or the coupling partner can influence the site of functionalization. Consider using less sterically demanding reagents if possible.[3]
Electronic Effects The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[3]

Issue 2: Low Yield in Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

  • Symptom: The desired C2-arylated product is formed with low efficiency.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and has been stored properly. Consider using a pre-catalyst or activating the catalyst in situ.[3]
Presence of Inhibitors Ensure all reagents and solvents are pure and dry, as trace impurities can poison the catalyst.[3]
Insufficient Temperature C-H activation often requires elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[3]
Inappropriate Base or Solvent Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, toluene, dioxane) to find the optimal conditions for your specific substrates.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is a general procedure for the C2-arylation of quinoline N-oxides with aryl bromides.

  • Reagents and Materials:

    • Quinoline N-oxide (1.0 mmol)

    • Aryl bromide (1.2-1.5 mmol)

    • Pd(OAc)₂ (2-5 mol%)

    • Phosphine ligand (e.g., di-tert-butyl(methyl)phosphonium tetrafluoroborate) (2-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

    • Anhydrous solvent (e.g., toluene, DMF) (5 mL)

    • Schlenk tube or similar reaction vessel

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk tube, add the quinoline N-oxide, aryl bromide, Pd(OAc)₂, phosphine ligand, and base.

    • Evacuate and backfill the tube with an inert atmosphere three times.

    • Add the anhydrous solvent via syringe.

    • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110-130 °C) and stir for the required time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite®, washing with additional organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.[5]

Protocol 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxide with a Michael Acceptor

This protocol describes a general method for the C8-alkylation of quinoline N-oxides.

  • Reagents and Materials:

    • Quinoline N-oxide (0.5 mmol)

    • Michael acceptor (e.g., N-Phenylmaleimide, Methyl acrylate) (0.75 mmol)

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • Anhydrous 1,2-dichloroethane (DCE) (2.5 mL)

    • Glovebox

    • Screw-capped vial

  • Procedure:

    • Inside a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ and AgSbF₆.

    • Add the quinoline N-oxide and the Michael acceptor.

    • Add anhydrous 1,2-dichloroethane.

    • Seal the vial and stir the reaction mixture at room temperature (25 °C) for the specified time (12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the C8-alkylated quinoline N-oxide.[5]

Data Presentation

Table 1: Comparison of Catalytic Systems for Regioselective Quinoline Functionalization

PositionCatalyst SystemCoupling PartnerDirecting GroupTypical Yield (%)Reference
C2 Pd(OAc)₂ / Phosphine LigandAryl BromidesN-Oxide60-95%[5]
C2 Fe(phen)Cl₃·H₂OAlkenesN-Oxide70-90%[5]
C8 [Cp*RhCl₂]₂ / AgSbF₆Michael AcceptorsN-Oxide68-95%[5]
C8 Ru(II) catalystArylboronic acidsN-Oxide~70%
C3 Nickel catalystsVariousNone specifiedVaries[4]
C7 Cu catalyst / N-acyl DGIodonium triflatesTraceless N-acylVaries[4]

Visualizations

Signaling Pathways and Experimental Workflows

regioselectivity_decision_tree start Desired Quinoline Functionalization position Target Position? start->position c2_c8 C2 or C8? position->c2_c8 Proximal distal Distal Position? (C3-C7) position->distal Distal c2_strat C2 Functionalization Strategies c2_c8->c2_strat C2 c8_strat C8 Functionalization Strategies c2_c8->c8_strat C8 distal_strat Distal Functionalization Strategies distal->distal_strat pd_cat Palladium Catalysis (e.g., with N-Oxide DG) c2_strat->pd_cat fe_cat Iron Catalysis (e.g., for Alkenylation) c2_strat->fe_cat rh_cat Rhodium Catalysis (e.g., with N-Oxide DG) c8_strat->rh_cat amino_dg 8-Amino Directing Group c8_strat->amino_dg special_dg Specialized Directing Groups distal_strat->special_dg novel_cat Novel Catalyst Systems distal_strat->novel_cat

Caption: Decision tree for selecting a regioselective quinoline functionalization strategy.

pd_catalyzed_c2_arylation_workflow start Start: Prepare Reaction Vessel reagents Add Quinoline N-Oxide, Aryl Bromide, Pd(OAc)2, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature (e.g., 110-130 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Cool, Dilute, and Filter through Celite® monitor->workup purify Concentrate and Purify (Column Chromatography) workup->purify product Isolated C2-Arylated Quinoline purify->product

Caption: Experimental workflow for Pd-catalyzed C2-arylation of quinoline N-oxides.

rh_catalyzed_c8_alkylation_catalytic_cycle rh_catalyst [Cp*Rh(III)]+ intermediate1 Rh-N-Oxide Complex rh_catalyst->intermediate1 + Quinoline N-Oxide quinoline_n_oxide Quinoline N-Oxide michael_acceptor Michael Acceptor intermediate3 Coordination of Michael Acceptor michael_acceptor->intermediate3 product C8-Alkylated Quinoline N-Oxide intermediate2 Rhodacycle (C-H Activation) intermediate1->intermediate2 C8-H Activation intermediate2->intermediate3 intermediate4 Migratory Insertion intermediate3->intermediate4 Migratory Insertion intermediate5 Protonolysis intermediate4->intermediate5 Protonolysis intermediate5->rh_catalyst - H+ intermediate5->product

References

Preventing degradation of 6-Methoxy-2-methylquinolin-4-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 6-Methoxy-2-methylquinolin-4-ol during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

Unexpected degradation of this compound can compromise experimental results. This guide addresses common issues and provides corrective actions.

Observation Potential Cause Recommended Action
Discoloration (Yellowing/Browning of the solid) Oxidation or photodegradationStore the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (2-8°C). Minimize exposure to light during handling.
Appearance of new, less polar spots on TLC Oxidative degradation (e.g., formation of a quinolin-4-one derivative)Confirm the identity of the new spot using LC-MS. If oxidation is confirmed, implement stricter anaerobic storage and handling procedures. Consider the use of an antioxidant, if compatible with the intended application.
Appearance of new, more polar spots on TLC Hydrolytic degradation or photo-induced rearrangementEnsure the compound is stored in a desiccated environment.[1] If the compound has been in solution, check the pH and buffer components, as acidic or basic conditions can catalyze hydrolysis.[2]
Inconsistent analytical results (e.g., variable purity by HPLC) Inadequate storage conditions or frequent temperature cyclingAliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Always allow the container to warm to room temperature before opening to prevent condensation.
Loss of potency or activity in biological assays Significant degradation of the parent compoundRe-analyze the purity of the stored compound using a validated stability-indicating HPLC method. If degradation is confirmed, discard the batch and obtain a fresh lot, ensuring proper storage from the outset.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed, light-resistant container (e.g., amber vial) under a dry, inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider storage at -20°C.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of quinolinols and methoxy-substituted quinolines, the primary degradation pathways are likely to be:

  • Oxidation: The quinolinol moiety can be susceptible to oxidation, potentially forming a quinolin-4-one derivative.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to various isomers or degradation products.[3]

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions in solution could potentially lead to hydrolysis of the methoxy group, though this is less common for aryl ethers.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the purity of your compound over time.[2] This method should be able to separate the intact parent compound from any potential degradation products. Thin-Layer Chromatography (TLC) can be used for a quick qualitative check.

Q4: What is a forced degradation study and is it relevant for this compound?

A4: A forced degradation or stress study is an experiment where the compound is intentionally exposed to harsh conditions (e.g., high heat, humidity, strong acid/base, oxidizing agents, and intense light) to accelerate its decomposition.[4] This is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[2] The results are used to develop and validate a stability-indicating analytical method.[2]

Q5: My compound is stored as a solution in DMSO. Is this acceptable?

A5: While DMSO is a common solvent for solubilizing compounds for biological assays, long-term storage in DMSO at room temperature is not recommended. DMSO is hygroscopic (absorbs water from the air), which can facilitate hydrolysis. If storage in solution is necessary, use anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to assess the purity of this compound and detect potential degradation products.

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV-Vis scan, likely in the 220-350 nm range).[5]

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.

  • Prepare Stock Solution: Create a stock solution of this compound in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, reflux a solution of the compound (1 mg/mL in 50:50 acetonitrile:water) for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution (1 mg/mL in 50:50 acetonitrile:water) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.

Visualizations

Troubleshooting_Workflow start Degradation Suspected check_visual Visual Inspection (Color, Appearance) start->check_visual check_tlc Qualitative Check (TLC) check_visual->check_tlc Discoloration check_hplc Quantitative Analysis (Stability-Indicating HPLC) check_tlc->check_hplc New Spots identify_products Identify Degradants (LC-MS) check_hplc->identify_products Purity Loss > 5% end Compound Stability Ensured check_hplc->end Purity OK review_storage Review Storage Conditions (Temp, Light, Atmosphere) identify_products->review_storage implement_changes Implement Corrective Actions (Aliquot, Inert Gas, Desiccate) review_storage->implement_changes implement_changes->end

Caption: Troubleshooting workflow for suspected degradation.

Degradation_Pathways parent This compound oxidation Oxidation (e.g., air, peroxide) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis product_ox Quinolin-4-one Derivatives oxidation->product_ox product_photo Photoisomers / Rearrangement Products photodegradation->product_photo product_hydro Demethylated Products hydrolysis->product_hydro

Caption: Potential degradation pathways.

References

Technical Support Center: Method Development for Scaling Up the Synthesis of 6-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-Methoxy-2-methylquinolin-4-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this process.

Troubleshooting and FAQs

This section provides solutions to common problems that may arise during the scale-up synthesis of this compound, primarily focusing on the widely used Conrad-Limpach reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for the large-scale production of this compound? A1: The Conrad-Limpach synthesis is a frequently utilized method for preparing 4-hydroxyquinolines. This two-step process involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, which is then cyclized at high temperatures to yield the final product.

  • Q2: What are the critical parameters to control during the scale-up of the Conrad-Limpach synthesis? A2: Key parameters include precise temperature control during both the initial condensation and the high-temperature cyclization, efficient mixing to ensure homogeneity and heat transfer, and the choice of a high-boiling, inert solvent for the cyclization step.

  • Q3: How can I minimize the formation of the isomeric 2-hydroxyquinoline byproduct? A3: The formation of the 2-hydroxyquinoline isomer, often referred to as the Knorr product, is a common side reaction. It is favored at higher temperatures during the initial condensation step. To minimize its formation, it is recommended to carry out the condensation at lower temperatures to favor the kinetic product that leads to the desired 4-hydroxyquinoline.

  • Q4: Are there greener alternatives to traditional high-boiling solvents like Dowtherm A? A4: Yes, research has shown that other high-boiling solvents can be effective and potentially more environmentally friendly. Several alternative solvents, including 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol, have been found to give good yields in the Conrad-Limpach cyclization.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete initial condensation of p-anisidine and ethyl acetoacetate.Monitor the reaction by TLC to ensure the complete consumption of the starting materials. A mild acid catalyst can be used to drive the reaction to completion.
Cyclization temperature is too low or heat transfer is inefficient at a larger scale.Use a high-boiling point solvent and ensure uniform heating with efficient mechanical stirring. The cyclization typically requires temperatures around 250°C.[2]
Decomposition of starting materials or product at high temperatures.Optimize the reaction time for the cyclization step to avoid prolonged heating, which can lead to degradation.
Product Purity Issues Presence of starting materials or the 2-hydroxyquinoline isomer.Optimize the initial condensation temperature to minimize the formation of the Knorr product. Purify the final product by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
Formation of tarry byproducts.This can occur at high temperatures. Using an inert, high-boiling solvent helps to maintain a manageable reaction mixture and improve heat transfer.[2]
Difficult Product Isolation The product precipitates out of the hot reaction mixture, making filtration difficult.Allow the reaction mixture to cool to room temperature before filtering to ensure complete precipitation and easier handling.
The product is difficult to crystallize.Screen various solvents for recrystallization. Ensure the crude product is sufficiently pure before attempting crystallization.

Data Presentation

Table 1: Comparison of Solvents for the Thermal Cyclization Step

The following table, adapted from a study on a similar 4-hydroxyquinoline derivative, illustrates the impact of different high-boiling solvents on the yield of the Conrad-Limpach thermal cyclization.[1] This data can guide solvent selection for optimizing the synthesis of this compound.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-butylphenol25365

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Conrad-Limpach Reaction

Step A: Formation of Ethyl 3-(4-methoxyphenylamino)crotonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of p-anisidine.

  • Remove the water and ethanol formed during the reaction under reduced pressure. The resulting oil is the crude enamine intermediate.

Step B: Thermal Cyclization to this compound

  • Place the crude enamine intermediate from Step A into a flask containing a high-boiling inert solvent (e.g., Dowtherm A or mineral oil). The solvent volume should be sufficient for good heat transfer.

  • Equip the flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Heat the mixture slowly and uniformly to approximately 250°C.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., toluene or hexanes) to remove the high-boiling solvent.

  • Purify the crude product by recrystallization from ethanol or a DMF/water mixture.

Protocol 2: Pilot-Scale Synthesis Considerations

When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:

  • Reaction Vessel: Use a jacketed glass-lined reactor with overhead mechanical stirring to ensure efficient mixing and temperature control.

  • Reagent Addition: For the initial condensation, consider the controlled addition of one reagent to the other to manage any potential exotherms.

  • Heating and Cooling: Utilize the reactor's jacket for precise and uniform heating during the high-temperature cyclization. Ensure an efficient cooling system is in place to manage the cooling process.

  • Product Isolation: For large-scale filtration, a filter press or a centrifugal filter is recommended.

  • Purification: Recrystallization in a large, appropriately sized vessel with controlled cooling rates is crucial for obtaining a consistent crystalline form and high purity.

Visualizations

Experimental Workflow

G cluster_0 Step A: Enamine Formation cluster_1 Step B: Thermal Cyclization cluster_2 Purification p-Anisidine p-Anisidine Condensation Condensation p-Anisidine->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Crude Enamine Crude Enamine Condensation->Crude Enamine RT, 2-4h cat. Acid Cyclization Cyclization Crude Enamine->Cyclization High-Boiling Solvent High-Boiling Solvent High-Boiling Solvent->Cyclization Crude Product Crude Product Cyclization->Crude Product ~250°C, 30-60 min Recrystallization Recrystallization Crude Product->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Ethanol or DMF/Water

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Troubleshooting Logic

G Start Start Low Yield Low Yield Start->Low Yield Incomplete Condensation? Incomplete Condensation? Low Yield->Incomplete Condensation? Low Cyclization Temp? Low Cyclization Temp? Incomplete Condensation?->Low Cyclization Temp? No Optimize Condensation Monitor by TLC, use cat. acid Incomplete Condensation?->Optimize Condensation Yes Decomposition? Decomposition? Low Cyclization Temp?->Decomposition? No Increase Temp/Improve Mixing Use high-boiling solvent, ensure efficient stirring Low Cyclization Temp?->Increase Temp/Improve Mixing Yes Optimize Reaction Time Avoid prolonged heating Decomposition?->Optimize Reaction Time Yes Successful Synthesis Successful Synthesis Decomposition?->Successful Synthesis No Optimize Condensation->Successful Synthesis Increase Temp/Improve Mixing->Successful Synthesis Optimize Reaction Time->Successful Synthesis

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Validation & Comparative

Unlocking the Anticancer Potential of Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of quinoline-based compounds reveals their significant and diverse anticancer properties, positioning them as a promising scaffold in the development of novel cancer therapeutics. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action.

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have long been a subject of intense research in medicinal chemistry due to their wide range of biological activities. In the field of oncology, these compounds have demonstrated remarkable potential by targeting various hallmarks of cancer.[1][2] Their mechanisms of action are multifaceted, ranging from inducing programmed cell death (apoptosis) and halting the cell cycle to inhibiting the formation of new blood vessels (angiogenesis) and preventing cell migration.[3] This versatility, stemming from the adaptability of the quinoline core structure, allows for the design of derivatives with enhanced potency and selectivity against various cancer types, including breast, colon, lung, and leukemia.[1][3]

Comparative Anticancer Activity of Quinoline Derivatives

The cytotoxic potential of various quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these assessments. Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values for representative quinoline derivatives, offering a quantitative comparison of their anticancer activity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Quinoline-Chalcone Hybrid Compound 6HL-60 (Leukemia)0.59--
Quinoline-Chalcone Hybrid Compound 39A549 (Lung)1.91--
Quinoline-Chalcone Hybrid Compound 40K-562 (Leukemia)5.29--
4,7-Disubstituted Quinoline Hydrazone DerivativeSF-295 (CNS)0.314 - 4.65 µg/cm³--
HCT-8 (Colon)0.314 - 4.65 µg/cm³--
HL-60 (Leukemia)0.314 - 4.65 µg/cm³--

Table 1: Comparative in vitro cytotoxicity of selected quinoline derivatives against various human cancer cell lines.[1][4]

Key Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are attributed to their ability to interfere with crucial cellular processes and signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis and cell cycle arrest.[5] Apoptosis is a regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. Quinoline compounds can trigger this process through various signaling cascades.[6]

Furthermore, these derivatives can halt the progression of the cell cycle at different phases, such as G2/M, preventing the proliferation of cancer cells.[7] For instance, some quinoline-chalcone hybrids have been shown to arrest the cell cycle in the G2/M phase and upregulate apoptosis-related proteins like Caspase-3 and Caspase-9.[7]

General Experimental Workflow for Anticancer Drug Screening cluster_invitro In Vitro Assays Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay Cell Viability Assay (e.g., MTT) Drug Treatment->MTT Assay Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Drug Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Drug Treatment->Cell Cycle Analysis Mechanism Studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) MTT Assay->Mechanism Studies Apoptosis Assay->Mechanism Studies Cell Cycle Analysis->Mechanism Studies

A generalized workflow for in vitro screening of anticancer compounds.
Inhibition of Key Signaling Pathways

Quinoline derivatives have been shown to target and inhibit specific signaling pathways that are critical for cancer cell growth, survival, and proliferation.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in many cancers.[2] Certain quinoline derivatives can inhibit key components of this pathway, such as mTOR, leading to the suppression of tumor growth.[8]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->mTOR inhibits

Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.
  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize.[9] Some quinoline derivatives have been identified as potent inhibitors of VEGFR-2 kinase, thereby blocking tumor-induced angiogenesis.[10]

Inhibition of VEGFR-2 Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds to Downstream Signaling Downstream Signaling Cascades VEGFR-2->Downstream Signaling activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Quinoline Derivative Quinoline Derivative Quinoline Derivative->VEGFR-2 inhibits

Quinoline derivatives can inhibit angiogenesis by targeting VEGFR-2.
  • Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division.[11] Certain quinoline derivatives can interfere with the assembly of microtubules by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anticancer properties of quinoline derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives and a reference drug for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals, which are formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.[3]

  • Cell Treatment and Harvesting: Cells are treated with the quinoline derivative for a specified time, after which both floating and adherent cells are collected.[13]

  • Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).[14]

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[14] Annexin V binds to the exposed PS on apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[15] The results distinguish between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells.[14]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

  • Cell Treatment and Fixation: Cells are treated with the quinoline derivative, harvested, and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[17]

  • Staining: The fixed cells are washed and then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.[16]

  • Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer.[17] The resulting histogram shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[16]

Conclusion

The diverse mechanisms of action and the demonstrated potency against a wide range of cancer cell lines underscore the importance of quinoline derivatives as a versatile scaffold in anticancer drug discovery. The ability to systematically modify the quinoline core allows for the fine-tuning of their pharmacological properties, paving the way for the development of more effective and targeted cancer therapies. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the clinical translation of these promising compounds.

References

Structure-activity relationship (SAR) studies of 6-Methoxy-2-methylquinolin-4-ol analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 6-methoxy-2-methylquinolin-4-ol analogs reveals critical insights into their potential as anticancer agents. This guide provides a comparative analysis of these compounds, supported by experimental data on their cytotoxic effects and detailed protocols for key biological assays. Furthermore, it visualizes the potential signaling pathways through which these compounds may exert their therapeutic effects.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The parent compound, this compound, has been identified as a promising lead for the development of new therapeutic agents due to its potential to combat various cancer cell lines. This guide delves into the structure-activity relationship (SAR) of its analogs, providing a comparative overview for researchers and drug development professionals.

Structure-Activity Relationship and Cytotoxicity

While a comprehensive SAR study on a wide array of this compound analogs is not extensively documented in a single repository, analysis of related quinoline and quinolinone derivatives provides valuable insights into the structural requirements for cytotoxic activity. The following table summarizes the cytotoxic effects of selected quinoline derivatives, highlighting the importance of substitutions on the quinoline core. The data is compiled from various studies to offer a comparative perspective.

Compound IDR1 (Position 2)R2 (Position 6)R3 (Other)Cancer Cell LineIC50 (µM)Reference
Parent Scaffold -CH₃ -OCH₃ 4-OH VariousData not widely available
Analog 1-Phenyl-H4-acetamido (tetrahydro)HeLa (Cervical Cancer)>50[1]
Analog 2-Phenyl-Cl4-acetamido (tetrahydro)HeLa (Cervical Cancer)25.34[1]
Analog 3-Phenyl-OCH₃4-acetamido (tetrahydro)HeLa (Cervical Cancer)13.15[1]
Analog 42-(3,4-methylenedioxyphenyl)-OCH₃NoneHeLa (Cervical Cancer)8.3[1]
Analog 52-(3,4-methylenedioxyphenyl)-ClNonePC3 (Prostate Cancer)31.37[1]

Key Observations from SAR Studies:

  • Substitution at Position 2: Replacing the methyl group at the 2-position with a substituted aryl group, such as a 3,4-methylenedioxyphenyl ring (Analog 4), can significantly enhance cytotoxic activity.[1]

  • Substitution at Position 6: The presence of a methoxy group at the 6-position (Analog 3) appears to be more favorable for cytotoxicity against HeLa cells compared to an unsubstituted analog (Analog 1) or a chloro-substituted analog (Analog 2) in the tetrahydroquinoline series.[1]

  • Aromatization of the Quinoline Core: Aromatic quinoline derivatives generally exhibit better activity profiles compared to their partially saturated tetrahydroquinoline counterparts.[1]

  • Lipophilicity: There is a correlation between increased lipophilicity and enhanced cytotoxic effects, particularly in HeLa and PC3 cancer cell lines.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs is primarily conducted using the MTT assay.

MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% inhibition of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathway: Induction of Apoptosis

Many anticancer agents, including quinoline-based compounds, trigger the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, which are proteases that execute cell death.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Quinoline_Analog This compound Analog Bax Bax/Bak Activation Quinoline_Analog->Bax Bcl2 Bcl-2 Inhibition Quinoline_Analog->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 Activation

Caption: Intrinsic apoptosis pathway potentially activated by quinoline analogs.

This diagram illustrates how this compound analogs may induce apoptosis. By inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax, these compounds can trigger the release of cytochrome c from the mitochondria. This, in turn, leads to the formation of the apoptosome and the activation of a caspase cascade, ultimately resulting in programmed cell death.

Experimental Workflow for Evaluating Anticancer Activity

The overall process of evaluating the anticancer potential of these analogs follows a structured workflow, from synthesis to mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) SAR_Analysis->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) SAR_Analysis->Cell_Cycle Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis Cell_Cycle->Pathway_Analysis Lead_Compound Lead Compound Identification Pathway_Analysis->Lead_Compound

Caption: General workflow for the evaluation of quinoline analogs.

This workflow outlines the key stages in the preclinical evaluation of novel this compound analogs, from their chemical synthesis and purification to in-depth studies to elucidate their mechanism of action, ultimately leading to the identification of promising lead compounds for further development.

References

A Comparative Analysis of the Antimicrobial Spectrum of Different Quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various quinolinol derivatives, supported by experimental data. Quinolines and their hydroxylated derivatives, quinolinols, represent a significant class of heterocyclic compounds with a broad range of biological activities, including potent antimicrobial effects. Their efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi, has made them a cornerstone in the development of new anti-infective agents. This analysis focuses on the antimicrobial spectrum of representative quinolinols, presenting quantitative data on their in vitro activity and detailing the experimental methodologies used for their evaluation.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of quinolinol derivatives is quantitatively assessed by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of selected quinolinol derivatives against a panel of clinically relevant bacterial and fungal strains. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.

Quinolinol DerivativeTarget MicroorganismGram StainMIC (µg/mL)Reference
8-Hydroxyquinoline Staphylococcus aureusGram-positive≥125[1]
Bacillus subtilisGram-positive≥125[1]
Escherichia coliGram-negative≥180[1]
Pseudomonas aeruginosaGram-negative3.13 (mg/mL)[1]
Candida albicansFungus>62.5[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Staphylococcus aureusGram-positive-
Escherichia coliGram-negative-
Nitroxoline (8-hydroxy-5-nitroquinoline) Staphylococcus aureusGram-positive-
Escherichia coliGram-negative-
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureusGram-positive2[2]
Klebsiella pneumoniaeGram-negative>50 (inhibition at 20)[2]
Cryptococcus neoformansFungus15.6-250[2]
Quinoline-pyrazole derivative 13b Shigella flexneriGram-negative0.12[3]
Proteus vulgarisGram-negative0.98[3]
Staphylococcus epidermidisGram-positive0.49[3]
Aspergillus clavatusFungus0.49[3]
Candida albicansFungus0.12[3]
Indolizinoquinoline-5,12-dione derivative 7 Escherichia coli ATCC25922Gram-negative2[4]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive2[4]
Ciprofloxacin derivative 1 Methicillin-resistant Staphylococcus aureus (MRSA) ATCC33591Gram-positive8[4]

Note: A hyphen (-) indicates that specific data was not available in the cited sources.

Experimental Protocols

The determination of the antimicrobial spectrum of quinolinol derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.[5][6][7]

  • Preparation of Antimicrobial Stock Solution: A stock solution of the quinolinol derivative is prepared at a known high concentration in a suitable solvent.[6]

  • Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[5] This creates a gradient of decreasing concentrations of the antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial or fungal suspension.[8] A growth control well (containing medium and inoculum but no antimicrobial) and a sterility control well (containing medium only) are also included.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[5]

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7] This is typically observed as the absence of turbidity in the well.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9][10][11]

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[12]

  • Application of Disks: Filter paper disks impregnated with a known concentration of the quinolinol derivative are placed on the surface of the inoculated agar.[9]

  • Incubation: The plate is incubated under standardized conditions.

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.[13] The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Mandatory Visualization

Signaling Pathway of Quinolone Antimicrobial Action

The primary mechanism of action for many quinolone derivatives involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14][15] These enzymes are essential for DNA replication, repair, and recombination. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[16] For some quinolinols, particularly 8-hydroxyquinoline and its derivatives, metal chelation is a key aspect of their antimicrobial activity.[17][18][19][20] By sequestering essential metal ions, these compounds disrupt various cellular processes.

Quinolinol_Mechanism_of_Action cluster_cell Bacterial Cell Quinolinol Quinolinol Derivative Complex Ternary Complex (Quinolinol-Enzyme-DNA) Quinolinol->Complex Binds to Enzyme-DNA complex Chelation Metal Chelation (for 8-Hydroxyquinolines) Quinolinol->Chelation Can also act via DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->Complex Topo_IV Topoisomerase IV Topo_IV->Complex DNA Bacterial DNA DNA->Complex DS_Breaks Double-Strand DNA Breaks Complex->DS_Breaks Stabilizes complex, prevents re-ligation Cell_Death Cell Death DS_Breaks->Cell_Death Induces Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Metal_Ions->Chelation Enzyme_Dysfunction Enzyme Dysfunction Chelation->Enzyme_Dysfunction Depletes ions, leading to Enzyme_Dysfunction->Cell_Death Contributes to Broth_Microdilution_Workflow Start Start Prep_Stock Prepare Antimicrobial Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells with Microbial Suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 16-20h) Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Guide to Validating the Mechanism of Action of 6-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential mechanisms of action of the novel compound 6-Methoxy-2-methylquinolin-4-ol. Based on preliminary data suggesting multiple biological activities, this document outlines the experimental approaches required to investigate two of its putative mechanisms: inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and inhibition of HIV-1 reverse transcriptase.

For each potential mechanism, we present detailed experimental protocols, illustrative comparative data against established inhibitors, and visualizations of the relevant pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers seeking to characterize the biochemical activity of this compound and similar quinoline derivatives.

Part 1: Inhibition of Bacterial Type II Topoisomerases

One of the proposed mechanisms of action for this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are the established targets of fluoroquinolone antibiotics. Validating this mechanism requires in vitro enzymatic assays to quantify the compound's inhibitory potency.

Comparative Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound against Enterococcus faecalis DNA gyrase and topoisomerase IV, benchmarked against well-characterized fluoroquinolones.[1]

CompoundTarget EnzymeIC₅₀ (µg/mL)[1]
This compound DNA Gyrase Data to be determined
Topoisomerase IV Data to be determined
CiprofloxacinDNA Gyrase27.8
Topoisomerase IV9.30
LevofloxacinDNA Gyrase28.1
Topoisomerase IV8.49
SitafloxacinDNA Gyrase1.38
Topoisomerase IV1.42
GatifloxacinDNA Gyrase5.60
Topoisomerase IV4.24
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of DNA gyrase in DNA replication and the workflow for an inhibition assay.

DNA_Gyrase_Pathway cluster_replication Bacterial DNA Replication cluster_inhibition Mechanism of Inhibition ReplicationFork Replication Fork PositiveSupercoils Positive Supercoils (Torsional Strain) ReplicationFork->PositiveSupercoils creates DNAGyrase DNA Gyrase (GyrA/GyrB) PositiveSupercoils->DNAGyrase is substrate for NegativeSupercoils Introduction of Negative Supercoils DNAGyrase->NegativeSupercoils resolves strain via RelaxedDNA Relaxed DNA Template NegativeSupercoils->RelaxedDNA results in Inhibitor This compound or Fluoroquinolones Inhibitor->DNAGyrase inhibits

Caption: Role of DNA Gyrase in resolving supercoils during DNA replication.

Gyrase_Inhibition_Workflow Start Start Assay PrepareReaction Prepare Reaction Mix: - Assay Buffer - Relaxed pBR322 DNA - ATP Start->PrepareReaction AddInhibitor Aliquot mix and add serial dilutions of test compound (e.g., this compound) PrepareReaction->AddInhibitor AddEnzyme Add purified DNA Gyrase to initiate reaction AddInhibitor->AddEnzyme Incubate Incubate at 37°C for 30-60 minutes AddEnzyme->Incubate StopReaction Stop reaction with SDS/EDTA and Proteinase K Incubate->StopReaction Electrophoresis Run samples on a 1% agarose gel to separate supercoiled and relaxed DNA forms StopReaction->Electrophoresis Visualize Stain with Ethidium Bromide and visualize under UV light Electrophoresis->Visualize Analyze Quantify band intensity to determine IC50 value Visualize->Analyze End End Analyze->End

Caption: Experimental workflow for the DNA Gyrase supercoiling inhibition assay.
Detailed Experimental Protocols

1. DNA Gyrase Supercoiling Inhibition Assay [2] This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials:

    • Purified bacterial DNA gyrase enzyme.

    • Relaxed circular plasmid DNA (e.g., pBR322) as the substrate.

    • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.

    • Test compound (this compound) and positive controls (e.g., ciprofloxacin) dissolved in DMSO.

    • Stop Solution/Loading Dye: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

    • 1% Agarose gel in TAE buffer.

    • Ethidium bromide staining solution.

  • Procedure:

    • On ice, prepare a reaction mixture containing 5X assay buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and sterile water.

    • Aliquot the reaction mixture into microcentrifuge tubes.

    • Add serial dilutions of the test compound or control inhibitor to the respective tubes. Include a 'no inhibitor' positive control and a 'no enzyme' negative control.

    • Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase enzyme to all tubes except the negative control. The final reaction volume is typically 20-30 µL.

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Terminate the reactions by adding the stop solution/loading dye.

    • Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled (product) and relaxed (substrate) forms of the plasmid.

    • Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

    • Quantify the intensity of the supercoiled DNA band relative to the positive control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

2. Topoisomerase IV Decatenation/Relaxation Assay [3][4] This assay measures the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA) or relax supercoiled plasmid DNA.

  • Materials:

    • Purified bacterial topoisomerase IV enzyme.

    • Catenated kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322) as substrate.

    • 10X Assay Buffer: 400 mM HEPES-KOH (pH 7.6), 100 mM MgCl₂, 100 mM DTT, 20 mM spermidine, 1 mg/mL BSA. Add ATP to 10 mM before use.

    • Other materials are as described for the gyrase assay.

  • Procedure:

    • The procedure is analogous to the gyrase assay, with key differences in the substrate and enzyme used.

    • Prepare reaction mixtures with assay buffer and kDNA (for decatenation) or supercoiled pBR322 (for relaxation).

    • Add serial dilutions of the test compound.

    • Initiate the reaction by adding topoisomerase IV and incubate at 37°C for 30 minutes.

    • Stop the reaction and analyze the products by agarose gel electrophoresis. For the decatenation assay, successful enzyme activity results in the release of minicircles from the kDNA network. For the relaxation assay, the supercoiled plasmid is converted to its relaxed form.

    • Quantify the results and calculate the IC₅₀ as described above.

Part 2: Inhibition of HIV-1 Reverse Transcriptase

A second potential mechanism for this compound is the allosteric inhibition of HIV-1 reverse transcriptase (RT), the viral polymerase essential for converting the viral RNA genome into proviral DNA. This mechanism is targeted by non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Comparative Inhibitory Activity

The following table presents a template for comparing the IC₅₀ of this compound against established NNRTIs using a purified enzyme assay.

CompoundTarget EnzymeIC₅₀ (nM)
This compound HIV-1 Reverse Transcriptase Data to be determined
NevirapineHIV-1 Reverse Transcriptase~100-200[5]
EfavirenzHIV-1 Reverse Transcriptase~3-5
RilpivirineHIV-1 Reverse Transcriptase~0.5-1
Signaling Pathway and Experimental Workflow

The diagrams below depict the HIV-1 replication cycle focused on reverse transcription and the workflow for a corresponding inhibition assay.

HIV_RT_Pathway cluster_replication HIV-1 Reverse Transcription cluster_inhibition Mechanism of Inhibition ViralRNA Viral RNA Genome HIV_RT HIV-1 Reverse Transcriptase (RT) ViralRNA->HIV_RT template for ProviralDNA Proviral DNA HIV_RT->ProviralDNA synthesizes dNTPs Host dNTPs dNTPs->HIV_RT substrate for Integration Integration into Host Genome ProviralDNA->Integration NNRTI This compound (NNRTI) NNRTI->HIV_RT binds to allosteric site and inhibits

Caption: Role of Reverse Transcriptase in the HIV-1 life cycle.

RT_Inhibition_Workflow Start Start Assay CoatPlate Coat streptavidin plate with biotinylated template/primer (e.g., poly(A)/oligo(dT)) Start->CoatPlate AddComponents Add reaction mix: - dNTPs - DIG-labeled dUTP CoatPlate->AddComponents AddInhibitor Add serial dilutions of test compound AddComponents->AddInhibitor AddEnzyme Add purified HIV-1 RT to initiate reaction AddInhibitor->AddEnzyme Incubate Incubate at 37°C for 1-2 hours AddEnzyme->Incubate Wash1 Wash wells to remove unincorporated nucleotides Incubate->Wash1 AddAntibody Add Anti-DIG-HRP conjugate and incubate Wash1->AddAntibody Wash2 Wash wells to remove unbound antibody AddAntibody->Wash2 AddSubstrate Add HRP substrate (e.g., ABTS) and measure absorbance Wash2->AddSubstrate Analyze Calculate % inhibition and determine IC50 AddSubstrate->Analyze End End Analyze->End

References

Methoxy-Substituted Quinolin-4-ols: A Comparative Performance Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of methoxy-substituted quinolin-4-ols, supported by experimental data. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial effects. [1][2] The introduction of methoxy groups on the quinoline ring can significantly modulate the cytotoxic efficacy and mechanism of action of these compounds.[3][4]

Comparative Efficacy: A Quantitative Overview

The biological activity of methoxy-substituted quinolin-4-ols and their derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) in anticancer assays and their minimum inhibitory concentration (MIC) in antimicrobial studies. These values provide a standardized measure of a compound's potency against various cancer cell lines and microbial strains.

Anticancer Activity

The cytotoxic effects of various methoxy-substituted quinoline derivatives have been evaluated across a range of human cancer cell lines. The data reveals that the position and number of methoxy substituents, along with other structural modifications, play a crucial role in determining the anticancer potency. For instance, some derivatives have shown significant activity against breast, colon, and leukemia cell lines.[5][6]

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
2-Substituted 4-HydroxyquinolinesEthyl 2-(4-hydroxy-6-methoxyquinolin-2-yl)acetateCOLO 205 (Colon)>50[7]
Ethyl 2-(4-hydroxy-7-methoxyquinolin-2-yl)acetateCOLO 205 (Colon)>50[7]
4-Anilinoquinolinylchalcones(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)Not Specified
7-Substituted Quinolines7-[(pyridin-4-yl)methoxy]quinoline Analog A (-NH-(3-chlorophenyl) at position 4)HCT116 (Colon)5.64 ± 0.68[4]
HepG2 (Liver)23.18 ± 0.45[4]
7-[(pyridin-4-yl)methoxy]quinoline Analog B (-NH-(3-bromophenyl) at position 4)HCT116 (Colon)6.21 ± 0.55[4]
HepG2 (Liver)21.09 ± 0.72[4]
7-[(pyridin-4-yl)methoxy]quinoline Analog C (-NH-(3-chloro-4-fluorophenyl) at position 4)HCT116 (Colon)7.82 ± 0.49[4]
HepG2 (Liver)19.88 ± 0.63[4]

Note: IC50 values can vary between studies due to differences in experimental conditions.[8]

Antimicrobial Activity

Methoxy-substituted quinolin-4-ols and related quinoline derivatives have demonstrated notable activity against a variety of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase, which disrupts DNA replication and transcription.[9][10]

Compound ClassTarget Organism(s)MIC Range (µg/mL)
Quinoline-based amidesG. candidum, C. albicans, P. chrysogenumPotent activity observed[11]
Quinoline-thiazole hybridsCandida species<0.06 - 0.24[11]
6-substituted quinolinesA. flavus, A. niger, F. oxysporum, C. albicansPotent activity observed[11]
Novel Quinoline DerivativesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[12]
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-olMycobacterium tuberculosis H37Rv9.2–106.4 µM[13]

Mechanism of Action: Signaling Pathways

The anticancer effects of methoxy-substituted quinolin-4-ols are often attributed to their ability to modulate critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[8] One of the key pathways implicated is the PI3K/Akt signaling cascade, which in turn can affect the activity of transcription factors like NF-κB.[8][14]

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Quinolin_4_ol Methoxy-Substituted Quinolin-4-ol Quinolin_4_ol->PI3K Quinolin_4_ol->Akt

Modulation of the PI3K/Akt signaling pathway by methoxy-substituted quinolin-4-ols.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of the biological activities of these compounds.

Cell Viability Assay (MTT Assay)

This assay is widely used to determine the cytotoxic effects of compounds on cancer cells.[8][15]

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8][15]

  • Compound Treatment : The growth medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.[8][15]

  • Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8][15]

  • MTT Addition : The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.[8][15]

  • Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[8][15]

  • Absorbance Measurement : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[15]

  • Data Analysis : The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[15]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cancer Cells in 96-well plate Prepare_Compounds 2. Prepare Serial Dilutions of Quinolin-4-ol Add_Compounds 3. Add Compounds to cells Prepare_Compounds->Add_Compounds Incubate_1 4. Incubate for 24-72 hours Add_Compounds->Incubate_1 Add_MTT 5. Add MTT solution Incubate_1->Add_MTT Incubate_2 6. Incubate for 4 hours Add_MTT->Incubate_2 Add_Solvent 7. Add Solubilization Buffer (e.g., DMSO) Incubate_2->Add_Solvent Read_Absorbance 8. Measure Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 9. Calculate Cell Viability & IC50 Value Read_Absorbance->Calculate_IC50

Experimental workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

  • Preparation of Materials : A stock solution of the quinoline derivative is prepared, often in DMSO due to solubility. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for bacteria, while RPMI-1640 is used for fungi.[11][16]

  • Inoculum Preparation : A standardized suspension of the microorganism is prepared to a 0.5 McFarland turbidity standard and then diluted to the final inoculum concentration.[11]

  • Compound Dilution : Serial two-fold dilutions of the compound are made in the broth directly in a 96-well microtiter plate.[11]

  • Inoculation and Incubation : The prepared microbial inoculum is added to each well. The plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for aerobic bacteria).[16]

  • Reading and Interpreting Results : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][16]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Result Determination Prepare_Stock 1. Prepare Stock Solution of Quinolin-4-ol Prepare_Inoculum 2. Prepare Standardized Microbial Inoculum Serial_Dilute 3. Perform Serial Two-Fold Dilutions in 96-well plate Prepare_Inoculum->Serial_Dilute Inoculate 4. Inoculate wells with Microbial Suspension Serial_Dilute->Inoculate Incubate 5. Incubate at 35-37°C for 16-24 hours Inoculate->Incubate Read_MIC 6. Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

References

Comparative Efficacy of 6-Methoxy-2-methylquinolin-4-ol and Established Anticancer Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the potential anticancer efficacy of 6-Methoxy-2-methylquinolin-4-ol against established chemotherapeutic agents. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes data on structurally related quinoline derivatives and provides a framework for future research.

Executive Summary

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticancer properties. While direct and comprehensive in vitro studies on this compound are not extensively available, research on closely related 6-methoxyquinoline derivatives suggests potential antiproliferative activity. This guide presents available efficacy data for a related copper complex of 6-methoxyquinoline and compares it with the established anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel. The data is presented to facilitate a preliminary understanding of its potential standing within the landscape of cancer therapeutics. Detailed experimental protocols for assessing anticancer activity and a representative signaling pathway are also provided to guide further investigation.

Quantitative Comparison of Anticancer Efficacy

The following table summarizes the available in vitro efficacy data for a copper (II) complex of 6-methoxyquinoline (Cu6MQ) and established anticancer drugs against the A549 human lung carcinoma cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Incubation Time (hours)
Copper (II) 6-methoxyquinoline complex (Cu6MQ)A54957.9 µM[1]24
CisplatinA549266.0 µM[1]24
DoxorubicinA549> 20 µM24
PaclitaxelA549Not available-

Note: The data for the 6-methoxyquinoline complex and established drugs are presented for comparative purposes. The efficacy of the parent compound, this compound, may differ. Further experimental validation is required.

Experimental Protocols

A detailed methodology is crucial for the accurate and reproducible assessment of the anticancer activity of novel compounds. The following is a standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a widely used indicator of cell viability.

MTT Assay for Cell Viability

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) in appropriate complete culture medium.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound and established anticancer drugs (e.g., Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compounds in the complete culture medium to achieve a range of final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Include a vehicle control (medium with the same concentration of the solvent) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Potential Signaling Pathway and Mechanism of Action

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are critical for cancer cell survival and proliferation. One such key pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in many cancers.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline This compound (Proposed) Quinoline->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.

experimental_workflow start Compound Synthesis & Characterization cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay for IC50 Determination cell_culture->mtt_assay mechanism_studies Mechanism of Action Studies mtt_assay->mechanism_studies data_analysis Data Analysis & Interpretation mtt_assay->data_analysis cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle apoptosis Apoptosis Assay mechanism_studies->apoptosis western_blot Western Blot for Signaling Proteins mechanism_studies->western_blot cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis end Conclusion & Future Directions data_analysis->end

References

Comparative study of different synthetic routes to 6-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of the quinoline scaffold is of paramount importance due to its prevalence in a wide array of bioactive molecules. This guide provides a comparative analysis of various synthetic strategies for obtaining 6-Methoxy-2-methylquinolin-4-ol, a key intermediate in medicinal chemistry. We will delve into the experimental protocols, compare reaction parameters, and visualize the synthetic pathways to offer a comprehensive resource for selecting the most suitable method.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several established methods, primarily falling under the categories of the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction. A third, metal-free approach using an iodine catalyst also presents a viable alternative. The following tables summarize the quantitative data for these key synthetic strategies.

Route Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Purity (%) Reference
Conrad-Limpach-Knorr Synthesis p-Anisidine, Ethyl acetoacetateDowtherm A or Mineral OilHigh temperature (typically 250-260°C)Typically moderate to highGenerally high after purification
Gould-Jacobs Reaction p-Anisidine, Diethyl ethoxymethylenemalonateHigh temperatureHigh temperature (typically 240-260°C)Can be high, but multi-stepHigh after purification
Iodine-Catalyzed Synthesis p-Anisidine, Ethyl vinyl etherIodine (catalytic)80°C in BenzeneNot specified for this exact product, but generally good for 2-methylquinolinesHigh

Experimental Protocols

Detailed methodologies for the primary synthetic routes are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

Conrad-Limpach-Knorr Synthesis

This classical method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

Step 1: Condensation

  • In a round-bottom flask, combine p-anisidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • The mixture is stirred at room temperature or with gentle heating until the formation of the enamine intermediate is complete, which can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization

  • The crude enamine intermediate is added to a high-boiling point solvent such as Dowtherm A or mineral oil.

  • The mixture is heated to a high temperature, typically around 250-260°C, to induce cyclization.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Gould-Jacobs Reaction

This route utilizes an alkoxymethylenemalonic ester, which first reacts with the aniline, followed by thermal cyclization, hydrolysis, and decarboxylation.

Step 1: Condensation

  • Combine p-anisidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a round-bottom flask.

  • Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature. The intermediate, diethyl 2-((4-methoxyphenylamino)methylene)malonate, may crystallize.

Step 2: Cyclization

  • To the flask containing the intermediate, add a high-boiling point solvent like diphenyl ether or Dowtherm A.

  • Heat the mixture to a high temperature, typically 240-260°C, for 30-60 minutes to induce cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • The ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

  • Subsequent heating of the carboxylic acid intermediate above its melting point leads to decarboxylation, yielding this compound.

Iodine-Catalyzed Synthesis of 2-Methylquinolines

This method offers a milder, metal-free alternative for the synthesis of the 2-methylquinoline core structure.

  • In a suitable reaction vessel, dissolve p-anisidine (1 equivalent) in benzene.

  • Add a catalytic amount of iodine (e.g., 5 mol%).

  • Add ethyl vinyl ether.

  • Heat the reaction mixture at 80°C for approximately 2 hours.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the product. This typically involves washing with a sodium thiosulfate solution to remove excess iodine, followed by extraction and purification by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Conrad_Limpach_Knorr p_Anisidine p-Anisidine Intermediate Enamine Intermediate p_Anisidine->Intermediate Condensation (Acid catalyst) Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate Condensation (Acid catalyst) Product This compound Intermediate->Product Thermal Cyclization (250-260°C)

Caption: Conrad-Limpach-Knorr Synthesis Workflow.

Gould_Jacobs p_Anisidine p-Anisidine Condensation_Product Condensation Intermediate p_Anisidine->Condensation_Product Condensation (100-120°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation_Product Condensation (100-120°C) Cyclized_Ester Ethyl 6-methoxy-4-hydroxy- quinoline-3-carboxylate Condensation_Product->Cyclized_Ester Thermal Cyclization (240-260°C) Carboxylic_Acid 6-methoxy-4-hydroxy- quinoline-3-carboxylic acid Cyclized_Ester->Carboxylic_Acid Hydrolysis (NaOH) Product This compound Carboxylic_Acid->Product Decarboxylation (Heat)

Caption: Gould-Jacobs Reaction Pathway.

Iodine_Catalyzed p_Anisidine p-Anisidine Product 6-Methoxy-2-methylquinoline p_Anisidine->Product Iodine (cat.) Benzene, 80°C Ethyl_vinyl_ether Ethyl vinyl ether Ethyl_vinyl_ether->Product Iodine (cat.) Benzene, 80°C

Caption: Iodine-Catalyzed Synthesis of 2-Methylquinolines.

Conclusion

The choice of synthetic route to this compound will depend on several factors including the desired scale of the reaction, available starting materials and equipment, and tolerance for high-temperature conditions. The Conrad-Limpach-Knorr synthesis offers a more direct route, while the Gould-Jacobs reaction is a multi-step but often high-yielding process. The iodine-catalyzed method presents a milder, metal-free alternative, which is advantageous from a green chemistry perspective, although its efficiency for this specific target molecule needs to be empirically determined. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this valuable quinoline derivative.

In Vivo Therapeutic Potential of Quinoline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of quinoline derivatives, with a focus on the available in vivo data for compounds structurally related to 6-Methoxy-2-methylquinolin-4-ol. Due to the limited public data on the in vivo efficacy of this compound, this guide utilizes a closely related and well-studied methoxy-quinoline derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, as a primary comparator to illustrate the potential of this chemical class.

While research indicates that this compound holds promise in antimicrobial and anticancer applications, a notable gap exists in the availability of comprehensive in vivo validation studies.[1] To contextualize its potential, this guide presents a comparative analysis against other quinoline-based compounds that have demonstrated significant in vivo efficacy.

Comparative Efficacy of Quinoline Derivatives

The therapeutic potential of the quinoline scaffold has been demonstrated in various disease models. Notably, significant antitumor and antimalarial activities have been reported for several derivatives.

Anticancer Activity

A compelling example of the in vivo anticancer potential of a methoxy-quinoline derivative is the study of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one . In a preclinical mouse xenograft model using NCI-H460 human non-small cell lung cancer cells, this compound exhibited significant, dose-dependent tumor growth inhibition.[2]

CompoundDose (mg/kg)Tumor Growth Inhibition (%)Animal ModelTumor Cell LineReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one0.2517.8Nude MiceNCI-H460[2]
0.536.8Nude MiceNCI-H460[2]
1.0 61.9 Nude Mice NCI-H460 [2]
Paclitaxel (Reference)1560.4Nude MiceNCI-H460[2]

These results highlight the potent antitumor activity of this class of compounds, with efficacy comparable to the standard-of-care chemotherapeutic agent, paclitaxel, at a significantly lower dose.[2] The quinoline core is a versatile scaffold in the design of various anticancer agents that act through mechanisms such as topoisomerase inhibition and disruption of tubulin polymerization.[3]

Antimicrobial and Other Activities

Quinoline derivatives have also been extensively investigated for their antimicrobial properties.[4][5] For instance, novel nitroxoline derivatives have shown efficacy against resistant bacterial infections.[6] The mechanism of action for some quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.

Murine Xenograft Model for Anticancer Efficacy

This protocol outlines the establishment of a subcutaneous xenograft model in mice to evaluate the antitumor activity of a test compound.

1. Cell Preparation:

  • Culture human tumor cells (e.g., NCI-H460) in a suitable complete medium until they reach 70-80% confluency.[8]
  • Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer and trypan blue exclusion to ensure viability.[8]
  • Resuspend the cells in a sterile solution (e.g., PBS or Matrigel) to the desired concentration for injection (e.g., 3.0 x 10^6 cells per 300 µl).[8][9]

2. Animal Handling and Tumor Implantation:

  • Utilize immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, allowing for a 3-5 day acclimatization period.[8]
  • Anesthetize the mouse and sterilize the injection site on the lower flank with ethanol and/or iodine solutions.[8][9]
  • Subcutaneously inject the cell suspension into the flank of the mouse.[8][9]

3. Treatment and Monitoring:

  • Allow the tumors to grow to a palpable size (e.g., ~50–60 mm³).[8]
  • Randomly assign mice to treatment and control groups.
  • Administer the test compound (e.g., 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) and vehicle control according to the desired dosing schedule and route of administration.
  • Measure tumor dimensions with digital calipers regularly and calculate tumor volume using the formula: Volume = (width)² x length/2.[8]
  • Monitor the general health and body weight of the mice throughout the study.

4. Endpoint and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This protocol, often referred to as the Peters' 4-day suppressive test, is a standard method for evaluating the in vivo antimalarial activity of compounds.[10][11]

1. Parasite and Animal Preparation:

  • Use a chloroquine-sensitive strain of Plasmodium berghei maintained in donor mice.[11]
  • Use healthy mice (e.g., BALB/c or NMRI), weighing 18-22 g.[12]
  • Prepare an inoculum by diluting heparinized blood from a donor mouse with high parasitemia in physiological saline to a concentration of 10⁸ parasitized erythrocytes per ml.[10]

2. Infection and Treatment:

  • Inject each experimental mouse intravenously or intraperitoneally with 0.2 ml of the parasite suspension (2 x 10⁷ parasitized erythrocytes).[10]
  • A few hours post-infection, randomly divide the mice into treatment and control groups.[11]
  • Administer the test compound and a standard antimalarial drug (e.g., chloroquine) orally or via the desired route for four consecutive days.[11][13] The control group receives the vehicle alone.[10]

3. Monitoring and Data Collection:

  • On day 4 (24 hours after the last dose), collect tail blood smears from each mouse.[14]
  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
  • Monitor the survival of the mice daily.

4. Data Analysis:

  • Calculate the average percentage of parasitemia and the percentage of suppression for each group relative to the vehicle control group.
  • Record the mean survival time for each group. Mice that are aparasitemic on day 30 post-infection are considered cured.[10]

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow_Xenograft cluster_cell_prep Cell Preparation cluster_animal_procedure Animal Procedure cluster_analysis Data Analysis cell_culture Tumor Cell Culture harvesting Cell Harvesting & Washing cell_culture->harvesting cell_count Viability & Cell Count harvesting->cell_count suspension Resuspension in Vehicle cell_count->suspension implantation Tumor Cell Implantation suspension->implantation Injection acclimatization Mouse Acclimatization acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Compound Administration tumor_growth->treatment monitoring Tumor Measurement treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint analysis Data Analysis & TGI Calculation endpoint->analysis

Caption: Workflow for a murine xenograft model to assess anticancer efficacy.

Signaling_Pathway Quinoline Derivative Quinoline Derivative Topoisomerase II Topoisomerase II Quinoline Derivative->Topoisomerase II Inhibition DNA Replication DNA Replication Topoisomerase II->DNA Replication Required for Cell Cycle Arrest Cell Cycle Arrest DNA Replication->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

Caption: Postulated signaling pathway for certain anticancer quinoline derivatives.

References

Comparing the antioxidant activity of 6-Methoxy-2-methylquinolin-4-ol with known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antioxidant activity of 6-Methoxy-2-methylquinolin-4-ol against established antioxidant compounds. While specific experimental data for the direct antioxidant capacity of this compound is not extensively available in the public domain, this document outlines the standard methodologies and presents a template for data comparison, empowering researchers to conduct their own evaluations. Derivatives of quinoline have demonstrated notable antioxidant properties, suggesting that this compound may also possess significant free-radical scavenging capabilities.[1]

Understanding Antioxidant Activity

Antioxidants are crucial molecules that inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. These free radicals are highly reactive and can damage cells, contributing to aging and various diseases. The efficacy of an antioxidant is typically determined by its ability to donate an electron or a hydrogen atom to a free radical, thereby neutralizing it. This activity is quantified using various in vitro assays, with the results often expressed as the half-maximal inhibitory concentration (IC50) or in equivalence to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).

Benchmarking Against Known Antioxidants

To provide a context for potential experimental results, the following table includes typical antioxidant activity values for well-established antioxidant compounds. These values can serve as a benchmark for assessing the relative potency of this compound.

AntioxidantDPPH IC50 (µg/mL)ABTS TEAC (mM Trolox equivalents/g)FRAP (mM Fe(II)/g)
Ascorbic Acid (Vitamin C)~5 - 25HighHigh
Trolox~10 - 50Standard (1.0)Moderate
Gallic Acid~1 - 10Very HighVery High
Quercetin~2 - 15Very HighVery High
BHT (Butylated hydroxytoluene)~20 - 100ModerateModerate
This compound Data Not Available Data Not Available Data Not Available

Note: The antioxidant activity of a compound can vary depending on the specific assay conditions, solvent, and pH. The values presented are for comparative purposes and are based on typical ranges found in scientific literature.

Experimental Protocols for Antioxidant Activity Assessment

Accurate and reproducible data are paramount in comparative studies. The following are detailed protocols for three widely accepted assays for determining antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[2] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Principle: The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.[2]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compound and Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions of a standard antioxidant (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent and 100 µL of methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3]

Principle: The extent of decolorization is proportional to the concentration of the antioxidant and its radical scavenging capacity. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standards: Prepare stock solutions and serial dilutions of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of the test compound or standard solution to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation of TEAC: A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the test compound is then calculated from the standard curve and expressed as mM Trolox equivalents per gram of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Principle: The change in absorbance at 593 nm is proportional to the reducing power of the antioxidants in the sample.[4]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent. Warm the reagent to 37°C before use.[4]

  • Preparation of Test Compound and Standards: Prepare stock solutions and serial dilutions of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of the test compound or standard solution to a 96-well microplate.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: A standard curve is constructed using the absorbance values of the ferrous sulfate standards. The FRAP value of the test sample is then determined from the standard curve and expressed as mM Fe(II) equivalents per gram of the compound.

Visualizing Experimental Workflows and Chemical Structures

To aid in the understanding of the experimental processes and the compound of interest, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Mixing Mixing & Incubation Compound->Mixing Standard Standard Antioxidant (e.g., Trolox) Standard->Mixing Reagent Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mixing Measurement Spectrophotometric Measurement Mixing->Measurement Calculation Calculate % Inhibition or Reducing Power Measurement->Calculation IC50 Determine IC50 or TEAC/FRAP Value Calculation->IC50 chemical_structure cluster_quinolinol This compound mol

References

Safety Operating Guide

Proper Disposal of 6-Methoxy-2-methylquinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 6-Methoxy-2-methylquinolin-4-ol is a critical aspect of laboratory safety and environmental protection. This compound, like many quinoline derivatives used in research and drug development, must be managed as hazardous waste. Adherence to proper disposal protocols is essential to prevent potential harm to human health and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.To prevent direct skin contact with the compound.[2][3]
Respiratory Protection Work should be conducted in a certified chemical fume hood.To minimize the risk of inhaling airborne particles or vapors.[2]

All handling of this compound and its associated waste should occur within a designated, well-ventilated area, preferably inside a chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams.[2][4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, along with any contaminated disposable labware (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.[3]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag for solid waste.[4]

2. Waste Container Labeling: Proper labeling of hazardous waste containers is crucial for safety and regulatory compliance. The label must include the following information:[2]

  • The words “Hazardous Waste”.[2]

  • The full chemical name: “this compound”. Avoid using abbreviations or chemical formulas.[2]

  • The approximate concentration and quantity of the waste.

  • The date when the waste was first added to the container.[2]

  • The name and contact information of the responsible researcher or laboratory supervisor.[2]

3. Waste Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible chemicals.[2]

4. Final Disposal: The ultimate disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service.[2] Contact them to schedule a pickup and follow their specific procedures for waste hand-off. Never attempt to transport hazardous chemical waste off-site yourself.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, PPE) ppe->segregate solid_waste Collect in Labeled Solid Waste Container segregate->solid_waste Solid Waste & Contaminated Labware liquid_waste Collect in Labeled Liquid Waste Container segregate->liquid_waste Liquid Solutions ppe_waste Collect in Labeled PPE Waste Bag segregate->ppe_waste Contaminated PPE store Store Sealed Containers in Secondary Containment solid_waste->store liquid_waste->store ppe_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Waste Picked Up for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, control the source of the spill and contain the material using appropriate absorbent pads or granules from a chemical spill kit.

  • Clean-up: Wearing appropriate PPE, carefully clean the spill area. All materials used for clean-up must be collected and disposed of as hazardous waste.[3]

  • Decontaminate: Thoroughly decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your institution's EHS office.[3]

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

References

Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Methoxy-2-methylquinolin-4-ol, a quinoline derivative. Due to its chemical structure, it should be handled with care, assuming a hazard profile similar to other quinoline compounds. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations.

Operation Minimum PPE Requirements
Weighing and Solids Handling - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Dissolving and Solution Preparation - Nitrile gloves- Chemical splash goggles- Laboratory coat- Use of a chemical fume hood
Running Reactions - Nitrile gloves- Chemical splash goggles- Laboratory coat- Use of a chemical fume hood
Waste Disposal - Nitrile gloves- Chemical splash goggles- Laboratory coat

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Keep the container tightly closed when not in use.[2]

2. Engineering Controls:

  • All handling of this compound, especially when dealing with powders or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ensure easy access to an eyewash station and a safety shower.

3. Handling and Experiments:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid direct contact with the skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2][3]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Quinoline derivatives are known to be potentially toxic and harmful to aquatic life.[5]

1. Waste Segregation:

  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[5]

  • Contaminated Materials: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the chemical should be collected in a separate, sealed plastic bag and disposed of as hazardous waste.[5]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Store waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. Seek immediate medical attention if breathing is difficult.[6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose_solid Dispose Solid Waste decontaminate->dispose_solid dispose_liquid Dispose Liquid Waste decontaminate->dispose_liquid dispose_ppe Dispose Contaminated PPE decontaminate->dispose_ppe end_process End dispose_solid->end_process dispose_liquid->end_process dispose_ppe->end_process start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-methylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-methylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.